molecular formula C44H56ClN7O5 B1192912 INY-03-041

INY-03-041

Cat. No.: B1192912
M. Wt: 798.4 g/mol
InChI Key: GQGZWBDNMCIYSF-OZDCPDTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INY-03-041 is a novel selective pan-AKT degrader, inducing potent degradation of all three AKT isoforms and displaying enhanced anti-proliferative effects relative to GDC-0068, promoting sustained AKT degradation and inhibition of downstream signaling effects for up to 96 h.

Properties

Molecular Formula

C44H56ClN7O5

Molecular Weight

798.4 g/mol

IUPAC Name

3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C44H56ClN7O5/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55)/t29-,34-,36?,37-/m1/s1

InChI Key

GQGZWBDNMCIYSF-OZDCPDTESA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INY-03-041

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of INY-03-041

Abstract

This compound is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT (also known as protein kinase B). As a pan-AKT degrader, it targets all three isoforms of AKT (AKT1, AKT2, and AKT3), which are central nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway implicated in numerous human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular composition, its targeted protein degradation pathway, and its effects on cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel therapeutic agent.

Core Mechanism of Action

This compound is a heterobifunctional molecule that functions as a PROTAC. It is composed of two key moieties joined by a chemical linker:

  • A high-affinity ligand for AKT: This is derived from the ATP-competitive pan-AKT inhibitor Ipatasertib (also known as GDC-0068).[1][2]

  • An E3 ubiquitin ligase-recruiting ligand: This is derived from Lenalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

The mechanism of action of this compound involves the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to both an AKT protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The recruitment of CRBN to AKT facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AKT protein.

  • Proteasomal Degradation: The polyubiquitinated AKT protein is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of AKT.

This degradation-based approach offers a distinct pharmacological profile compared to traditional inhibition, resulting in a prolonged duration of action and potentially overcoming inhibitor resistance mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
AKT12.0
AKT26.8
AKT33.5

Data represents the half-maximal inhibitory concentration (IC50) from in vitro kinase assays.[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeGR50 (nM)
ZR-75-1Breast Cancer16
T47DBreast CancerNot Reported
LNCaPProstate CancerNot Reported
MCF-7Breast CancerNot Reported
MDA-MB-468Triple-Negative Breast CancerNot Reported
HCC1937Breast CancerNot Reported

GR50 represents the concentration at which the growth rate is inhibited by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for AKT Degradation

This protocol is used to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, T47D)

  • This compound, GDC-0068 (as a control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against AKT1, AKT2, AKT3, pan-AKT, pPRAS40, pGSK3β, pS6, and a loading control (e.g., Vinculin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for different time points (e.g., 0-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound.

Materials:

  • Cancer cell lines

  • This compound, GDC-0068, and a non-CRBN binding control (e.g., INY-03-112)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compounds for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the GR50 values by fitting the dose-response curves.

Compound Washout Experiment

This protocol is used to assess the duration of AKT degradation and downstream signaling inhibition after the removal of this compound.

Materials:

  • Cancer cell lines

  • This compound and GDC-0068

  • Culture medium

Procedure:

  • Initial Treatment: Treat cells with the compounds (e.g., 250 nM of this compound or GDC-0068) for a specific period (e.g., 12 hours).

  • Compound Washout: Remove the compound-containing medium, wash the cells with fresh medium, and then add fresh medium without the compounds.

  • Time-Course Analysis: Harvest cell lysates at various time points after washout (e.g., 0, 24, 48, 72, 96 hours).

  • Western Blot Analysis: Analyze the levels of AKT and downstream signaling proteins by Western blotting as described in Protocol 3.1.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

INY-03-041_Mechanism_of_Action cluster_0 This compound Action cluster_1 Ubiquitination and Degradation This compound This compound AKT AKT This compound->AKT Binds to AKT CRBN CRBN This compound->CRBN Recruits CRBN Ternary_Complex AKT-INY-03-041-CRBN Ternary Complex Ubiquitination Poly-ubiquitination of AKT Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AKT Degradation Proteasome->Degradation Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection end End detection->end Cell_Viability_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_treatment Treat with This compound cell_seeding->compound_treatment incubation Incubate for 72h compound_treatment->incubation add_reagent Add Viability Reagent incubation->add_reagent measure_signal Measure Luminescence/ Absorbance add_reagent->measure_signal data_analysis Analyze Data (GR50) measure_signal->data_analysis end End data_analysis->end

References

INY-03-041: A Technical Guide to a Potent and Selective Pan-AKT Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, AKT represents a critical therapeutic target. This compound offers a novel therapeutic modality by inducing the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to a sustained inhibition of downstream signaling and potent anti-proliferative effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule that consists of the ATP-competitive pan-AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. By simultaneously binding to both AKT and CRBN, this compound brings the E3 ligase into close proximity with AKT, leading to the ubiquitination and subsequent proteasomal degradation of the kinase[4]. This event-driven pharmacology distinguishes it from traditional small-molecule inhibitors, offering the potential for more durable and profound pathway inhibition.

The degradation of AKT by this compound has been shown to be dependent on the proteasome, neddylation, and the presence of CRBN[4]. Notably, the pharmacological effects of this compound-induced degradation are sustained for an extended period, even after the compound has been removed, suggesting a slow re-synthesis rate of AKT[1][4]. This prolonged action offers a potential advantage over reversible inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and anti-proliferative activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
AKT12.0[1][2][3]
AKT26.8[1][2][3]
AKT33.5[1][2][3]
S6K137.3[1][2]
PKG133.2[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGR50 (nM)
ZR-75-1Breast Cancer16[1]
T47DBreast Cancer229
LNCaPProstate CancerNot explicitly stated, but potent
MCF-7Breast CancerNot explicitly stated, but potent
MDA-MB-468Triple-Negative Breast CancerLess sensitive than ZR-75-1
HCC1937Triple-Negative Breast CancerLess sensitive than ZR-75-1

Signaling Pathway and Mechanism of Action Diagrams

cluster_0 This compound Action This compound This compound AKT AKT This compound->AKT Binds to CRBN CRBN This compound->CRBN Binds to Proteasome Proteasome AKT->Proteasome Enters E3 Ubiquitin Ligase Complex E3 Ubiquitin Ligase Complex CRBN->E3 Ubiquitin Ligase Complex Recruits Ubiquitin Ubiquitin E3 Ubiquitin Ligase Complex->Ubiquitin Transfers Ubiquitin->AKT Tags for degradation Degraded AKT Degraded AKT Proteasome->Degraded AKT Results in

Figure 1. Mechanism of this compound-induced AKT degradation.

cluster_1 PI3K/AKT Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth This compound This compound This compound->AKT Induces Degradation

Figure 2. this compound targets the PI3K/AKT signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound, based on methodologies reported in the primary literature.

Cell Culture and Drug Treatment
  • Cell Lines: MDA-MB-468 (triple-negative breast cancer) cells are a commonly used model for studying this compound due to their high expression of all three AKT isoforms. Other cell lines such as T47D, ZR-75-1, LNCaP, and MCF-7 can also be utilized.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Treatment duration can vary depending on the experiment (e.g., 4, 8, 12, 24, 48, 72, or 96 hours).

Immunoblotting for AKT Degradation

cluster_2 Immunoblotting Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 3. A typical workflow for immunoblotting experiments.

  • Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (GR50 Determination)
  • Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment: After overnight incubation, cells are treated with a serial dilution of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence readings are normalized to vehicle-treated controls. The Growth Rate Inhibition (GR) values are calculated to determine the concentration of the compound that inhibits cell growth by 50% (GR50).

Compound Washout Experiment
  • Initial Treatment: Cells are treated with a specific concentration of this compound (e.g., 250 nM) or a control inhibitor (e.g., GDC-0068) for a defined period (e.g., 12 hours).

  • Washout: The drug-containing medium is removed, and the cells are washed multiple times with fresh, drug-free medium to remove any unbound compound.

  • Continued Culture: The cells are then cultured in drug-free medium for various time points (e.g., 24, 48, 72, and 96 hours).

  • Analysis: At each time point, cells are harvested, and the levels of AKT and downstream signaling proteins (e.g., pPRAS40) are analyzed by immunoblotting to assess the duration of the drug's effect after its removal.

Conclusion

This compound represents a significant advancement in the targeted therapy of AKT-driven cancers. Its unique mechanism of action, inducing the sustained degradation of all AKT isoforms, offers a compelling alternative to traditional kinase inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising PROTAC degrader.

References

INY-03-041: A Pan-AKT Degrader for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. While numerous small molecule inhibitors targeting AKT have been developed, their clinical efficacy has been hampered by issues such as incomplete target inhibition and feedback activation loops. Targeted protein degradation has emerged as a promising alternative strategy. This whitepaper provides a comprehensive technical overview of INY-03-041, a potent and selective pan-AKT degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for the characterization of this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of AKT proteins. It is composed of three key moieties:

  • An AKT Targeting Ligand: The ATP-competitive pan-AKT inhibitor, GDC-0068 (Ipatasertib), which binds to the kinase domain of AKT1, AKT2, and AKT3.

  • An E3 Ubiquitin Ligase Ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

  • A Linker: A chemical linker that connects the AKT inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex between AKT and CRBN.

By bringing AKT and the CRBN E3 ligase into close proximity, this compound triggers the ubiquitination and subsequent degradation of AKT by the 26S proteasome. This event-driven, catalytic mechanism of action offers several potential advantages over traditional inhibition, including the potential for more profound and durable target suppression.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, as illustrated in the diagram below.

cluster_0 Cellular Environment iny03041 This compound ternary Ternary Complex (AKT-INY-03-041-CRBN) iny03041->ternary Binds akt AKT (AKT1, AKT2, AKT3) akt->ternary Binds crbn CRBN E3 Ligase crbn->ternary Recruited ub_akt Ubiquitinated AKT ternary->ub_akt Ubiquitination recycled_iny This compound (Recycled) ternary->recycled_iny Released ub Ubiquitin (Ub) ub->ternary Transfer proteasome 26S Proteasome ub_akt->proteasome Recognition degraded Degraded AKT (Peptides) proteasome->degraded Degradation recycled_iny->ternary

Caption: Mechanism of action of this compound as a pan-AKT degrader.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
AKT12.0
AKT26.8
AKT33.5

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cellular Degradation and Anti-proliferative Activity of this compound
Cell LineCancer TypeKey Genetic FeaturesDC50 (nM)Dmax (%)GR50 (nM)
MDA-MB-468Triple-Negative Breast CancerPTEN null~100-250>90Not Reported
ZR-75-1Breast CancerPIK3CA mutantNot ReportedNot Reported16
T47DBreast CancerPIK3CA mutantNot ReportedNot ReportedNot Reported
LNCaPProstate CancerPTEN nullNot ReportedNot ReportedNot Reported
MCF-7Breast CancerPIK3CA mutantNot ReportedNot ReportedNot Reported
HCC1937Breast CancerPTEN proficientNot ReportedNot ReportedNot Reported

DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. GR50 is the concentration required to inhibit 50% of the cell growth rate.

Signaling Pathway

This compound targets a central node in a critical signaling pathway for cell survival and proliferation. The diagram below illustrates the PI3K/AKT pathway and the point of intervention by this compound.

rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pten PTEN pten->pip3 Inhibits (Dephosphorylates) pdk1->akt Phosphorylates (Thr308) bad Bad akt->bad Inhibits gsk3b GSK3β akt->gsk3b Inhibits foxo FOXO Transcription Factors akt->foxo Inhibits mtorc1 mTORC1 akt->mtorc1 Activates mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) apoptosis Apoptosis bad->apoptosis Promotes cell_cycle Cell Cycle Progression gsk3b->cell_cycle Inhibits gene_expression Gene Expression (Cell Survival, Proliferation) foxo->gene_expression Promotes protein_synthesis Protein Synthesis mtorc1->protein_synthesis Promotes iny03041 This compound iny03041->akt Induces Degradation

Caption: The PI3K/AKT signaling pathway and the intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blotting for AKT Degradation

This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sample_prep Sample Preparation (Laemmli Buffer) quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Data Analysis detection->end

Caption: Experimental workflow for Western Blotting analysis.

Cell Viability (MTS) Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GR50 value.

Immunoprecipitation (IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the this compound-dependent interaction between AKT and CRBN.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton-based) with protease and phosphatase inhibitors

  • Antibodies for immunoprecipitation (e.g., anti-AKT or anti-CRBN)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents (as described in section 5.1)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluates by western blotting using antibodies against the interaction partners (e.g., blot for CRBN if AKT was immunoprecipitated, and vice versa).

Conclusion

This compound represents a significant advancement in the targeted therapy of AKT-driven cancers. As a pan-AKT degrader, it offers a distinct and potentially more efficacious mechanism of action compared to traditional small molecule inhibitors. The data presented in this whitepaper highlight its potency and selectivity in degrading all three AKT isoforms, leading to enhanced anti-proliferative effects in cancer cell lines. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other targeted protein degraders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and clinical utility of this promising new agent.

The Role of INY-03-041 in the PI3K/AKT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2][3] While small molecule inhibitors targeting AKT have been developed, they have not consistently produced robust and lasting therapeutic responses in clinical trials.[1] This has spurred the development of alternative therapeutic strategies, such as targeted protein degradation.

This technical guide provides an in-depth overview of INY-03-041, a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] By harnessing the cell's natural protein disposal machinery, this compound offers a novel approach to inhibit the PI3K/AKT pathway, demonstrating prolonged downstream signaling inhibition and enhanced anti-proliferative effects compared to traditional inhibitors.[1]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of the ATP-competitive pan-AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][4][5] This dual-binding capability allows this compound to act as a molecular bridge, bringing AKT into close proximity with the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the polyubiquitination of AKT, marking it for degradation by the 26S proteasome.[1]

The degradation of AKT by this compound is dependent on the formation of a ternary complex between AKT, this compound, and CRBN.[6] This is evidenced by the "hook effect," where at higher concentrations, the degradation of AKT is diminished due to the formation of binary complexes (this compound-AKT and this compound-CRBN) that cannot form a productive ternary complex.[6] Furthermore, the degradation is confirmed to be dependent on the ubiquitin-proteasome system, as co-treatment with a proteasome inhibitor (bortezomib) or a NEDD8-activating enzyme inhibitor (MLN-4924) prevents the destabilization of AKT.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mechanism of this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream\nEffectors Downstream Effectors AKT->Downstream\nEffectors Phosphorylates Proteasome Proteasome AKT->Proteasome Targeted for Degradation Cell Survival\nProliferation Cell Survival Proliferation Downstream\nEffectors->Cell Survival\nProliferation Promotes This compound This compound This compound->AKT Binds CRBN CRBN This compound->CRBN E3 Ubiquitin\nLigase Complex E3 Ubiquitin Ligase Complex CRBN->E3 Ubiquitin\nLigase Complex Part of Ub Ub E3 Ubiquitin\nLigase Complex->Ub Adds Ubiquitin to AKT Degraded AKT Degraded AKT Peptides Proteasome->Degraded AKT

Caption: PI3K/AKT signaling and the mechanism of this compound-mediated AKT degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity, anti-proliferative effects in various cancer cell lines, and degradation potency.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundAKT1AKT2AKT3S6K1PKG1
This compound 2.0[1][4]6.8[1][4]3.5[1][4]37.3[1][7]33.2[1][7]
GDC-0068 5[1]18[1]8[1]--

Table 2: Anti-proliferative Activity (GR50, nM) in Cancer Cell Lines

Cell LineThis compoundGDC-0068
ZR-75-1 16[1][7]229[1][7]
T47D Potent[1]-
LNCaP Potent[1]-
MCF-7 Potent[1]-
MDA-MB-468 Less Sensitive[1][7]Less Sensitive[1][7]
HCC1937 Less Sensitive[1][7]Less Sensitive[1][7]

Table 3: AKT Degradation in MDA-MB-468 Cells

ParameterValue
Treatment Duration for Dose-Response 12 hours[6]
Concentration for Maximal Degradation 100 - 250 nM[4][6]
Onset of Partial Degradation (250 nM) Within 4 hours[4]
Progressive Degradation (250 nM) Out to 24 hours[4]
Sustained Degradation Post-Washout (250 nM, 12h treatment) Up to 96 hours[1][4][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Culture and Reagents

Cancer cell lines such as MDA-MB-468, T47D, and ZR-75-1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. This compound, GDC-0068, bortezomib, and MLN-4924 are dissolved in DMSO to create stock solutions and diluted in culture media for experiments.

Immunoblotting for AKT Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) or a fixed concentration (e.g., 250 nM) for different time points (e.g., 0, 4, 8, 12, 24 hours).[4]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, p-PRAS40, and a loading control (e.g., Vinculin).[1]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Immunoblotting Workflow A Cell Seeding and Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Antibody Incubation (Primary & Secondary) C->D E Chemiluminescent Detection and Imaging D->E F Data Analysis E->F

Caption: A simplified workflow for immunoblotting experiments.

Cell Proliferation Assay (GR50 Determination)
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound, GDC-0068, or control compounds for 72 hours.[7]

  • Cell Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to DMSO-treated controls and calculate the growth rate inhibition (GR) values. The GR50, the concentration at which the growth rate is inhibited by 50%, is then determined by fitting the data to a dose-response curve.[1]

Compound Washout Experiment
  • Cell Treatment: Treat cells with 250 nM of this compound or GDC-0068 for 12 hours.[1][7]

  • Compound Washout: After 12 hours, remove the compound-containing media, wash the cells twice with fresh media, and then incubate them in compound-free media.

  • Time-Course Analysis: Harvest cell lysates at various time points after washout (e.g., 0, 24, 48, 72, 96 hours).[1][7]

  • Immunoblot Analysis: Analyze the levels of AKT and downstream signaling proteins (e.g., p-PRAS40) by immunoblotting as described above to assess the duration of the pharmacological effect.[1][7]

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers with a dysregulated PI3K/AKT signaling pathway. As a pan-AKT degrader, it not only inhibits AKT activity but also removes the protein entirely, leading to a more potent and sustained inhibition of downstream signaling compared to its parent inhibitor, GDC-0068.[1] The enhanced anti-proliferative effects and the prolonged duration of action highlight the potential advantages of targeted protein degradation as a therapeutic strategy.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

INY-03-041: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel AKT Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. While several small molecule inhibitors targeting AKT have been developed, their clinical efficacy has been limited by modest and non-durable responses. This has spurred the exploration of alternative therapeutic modalities. This whitepaper provides an in-depth technical guide on the discovery and preclinical development of INY-03-041, a potent and highly selective pan-AKT degrader. This compound is a proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein disposal machinery to eliminate AKT proteins, offering a distinct and potentially more durable mechanism of action compared to traditional inhibitors. This document details the design, mechanism of action, in vitro efficacy, and the experimental protocols utilized in the characterization of this compound, providing a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction to this compound

This compound is a first-in-class heterobifunctional degrader designed to specifically target and eliminate all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. It was developed as an alternative strategy to overcome the limitations of conventional AKT inhibitors[1][2]. This compound is a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The design of this compound is based on the conjugation of the potent ATP-competitive pan-AKT inhibitor, Ipatasertib (also known as GDC-0068), with Lenalidomide, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1]. This strategic design allows this compound to act as a molecular bridge, facilitating the targeted degradation of AKT.

Mechanism of Action: Targeted Protein Degradation

This compound functions by co-opting the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: this compound, with its two distinct functional ends, simultaneously binds to both the target protein (AKT) and the E3 ubiquitin ligase, Cereblon (CRBN), forming a ternary complex[1].

  • Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to AKT, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AKT protein.

  • Proteasomal Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides, effectively eliminating AKT from the cell[1].

This degradation-based mechanism offers several potential advantages over traditional inhibition, including the potential for more sustained pathway inhibition even after the compound has been cleared, and the ability to eliminate both the enzymatic and scaffolding functions of the target protein[1][2].

INY-03-041_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound AKT AKT This compound->AKT Binds to AKT CRBN_E3_Ligase Cereblon (CRBN) E3 Ligase Complex This compound->CRBN_E3_Ligase Recruits CRBN Proteasome Proteasome AKT->Proteasome Degradation CRBN_E3_Ligase->AKT Ubiquitination Ub Ubiquitin

Figure 1: Mechanism of action of this compound as a PROTAC degrader of AKT.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent inhibitory activity against all three AKT isoforms, with IC50 values in the low nanomolar range. It also exhibits some off-target activity against other kinases, such as S6K1 and PKG1.

TargetIC50 (nM)Reference
AKT12.0
AKT26.8
AKT33.5
S6K137.3
PKG133.2
Table 1: In Vitro Inhibitory Potency of this compound.
Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines and compared to its parent inhibitor, GDC-0068. The growth rate inhibition (GR) metric, GR50, was used to quantify drug potency.

Cell LineThis compound GR50 (nM)GDC-0068 GR50 (nM)Fold Increase in Potency
ZR-75-11622914.3
T47D342086.1
LNCaP451673.7
MCF-7682563.8
MDA-MB-4681044354.2
HCC19371565123.3
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: MDA-MB-468, ZR-75-1, T47D, LNCaP, MCF-7, and HCC1937 cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Compounds: this compound and GDC-0068 were synthesized in-house or obtained from commercial vendors. Compounds were dissolved in DMSO to create stock solutions.

Western Blotting

This protocol was used to assess the degradation of AKT isoforms and the modulation of downstream signaling proteins.

  • Cell Lysis: Cells were seeded in 6-well plates and treated with various concentrations of this compound or GDC-0068 for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 4-12% Bis-Tris gels and transferred to polyvinylidene difluoride (PVDF) membranes.

  • Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-PRAS40 (Thr246), anti-PRAS40, and anti-Vinculin (as a loading control).

  • Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding and Treatment with this compound Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification BCA Protein Assay Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% Milk Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-AKT) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection ECL Detection and Imaging Secondary_Antibody->Detection End End Detection->End

Figure 2: Experimental workflow for Western Blot analysis.
Cell Proliferation Assay (GR50 Determination)

This assay was performed to determine the anti-proliferative effects of this compound.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a range of concentrations of this compound, GDC-0068, or DMSO as a vehicle control. A separate plate was prepared for each time point to determine the cell count at the time of drug addition (time zero).

  • Incubation: Cells were incubated for 72 hours.

  • Cell Viability Measurement: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings were normalized to the time-zero plate to calculate the growth rate inhibition (GR) values. GR50 values were determined by fitting the GR values to a sigmoidal dose-response curve using GraphPad Prism software.

Preclinical Findings and Future Directions

The preclinical data for this compound are highly promising. The compound demonstrates potent and selective degradation of all three AKT isoforms, leading to enhanced anti-proliferative effects in various cancer cell lines compared to its parent inhibitor, GDC-0068[1][2]. A key finding is the sustained degradation of AKT and prolonged inhibition of downstream signaling for up to 96 hours after compound washout, suggesting a durable pharmacological effect that is a significant advantage of the degrader approach[1][2].

As of the date of this whitepaper, there is no publicly available information on the clinical development of this compound. Future research will likely focus on in vivo efficacy studies in animal models of cancer to assess its therapeutic potential, as well as detailed pharmacokinetic and pharmacodynamic studies to establish a suitable dosing regimen for potential clinical trials.

Conclusion

This compound represents a significant advancement in the targeting of the PI3K/AKT pathway. As a potent and selective pan-AKT degrader, it offers a novel therapeutic strategy with the potential for more durable and profound anti-cancer activity compared to traditional inhibitors. The detailed preclinical characterization summarized in this whitepaper provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for a range of human cancers with aberrant AKT signaling. The experimental protocols detailed herein serve as a valuable resource for researchers working to further understand and develop this promising new class of targeted therapies.

References

An In-depth Technical Guide to the Core Components of INY-03-041: Ipatasertib and Lenalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a novel, potent, and highly selective proteolysis-targeting chimera (PROTAC) designed as a pan-AKT degrader. It is composed of two key bioactive molecules: Ipatasertib, a pan-Akt inhibitor, and Lenalidomide, an immunomodulatory agent that recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN). By linking these two molecules, this compound harnesses the cell's natural protein disposal system to specifically target and degrade all three isoforms of the AKT protein, a central node in a signaling pathway frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the core components of this compound, their mechanisms of action, and the preclinical and clinical data that underscore their therapeutic potential.

Core Components of this compound

Ipatasertib: The AKT Targeting Moiety

Ipatasertib (also known as GDC-0068) is an orally bioavailable, ATP-competitive small molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers and is associated with tumorigenesis and resistance to therapy.[1][2][3] Ipatasertib binds to the ATP-binding pocket of AKT, preventing its activation and subsequent downstream signaling.[4][5]

Chemical Structure of Ipatasertib:

  • Molecular Formula: C₂₄H₃₂ClN₅O₂[6]

  • Molar Mass: 458.00 g·mol⁻¹[6]

Lenalidomide: The E3 Ligase Recruiting Moiety

Lenalidomide is an immunomodulatory drug with a multi-faceted mechanism of action. It is an analog of thalidomide with enhanced potency and a better safety profile.[7][8] Lenalidomide exerts its effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[8][9][10] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] This targeted protein degradation is central to its anti-myeloma and immunomodulatory activities.[9] Lenalidomide also exhibits anti-angiogenic and anti-inflammatory properties.[9]

Chemical Structure of Lenalidomide:

  • Molecular Formula: C₁₃H₁₃N₃O₃[7][11]

  • Molar Mass: 259.26 g/mol [7][11]

Mechanism of Action of this compound: A PROTAC Approach

This compound functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein. In the case of this compound, the Ipatasertib component binds to AKT, while the Lenalidomide moiety recruits the Cereblon E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to AKT, marking it for degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it can lead to a more sustained and profound suppression of the target protein's activity.[12]

Quantitative Data

Preclinical Data of this compound
ParameterValueCell LineReference
AKT1 IC₅₀ 2.0 nM-[13][14]
AKT2 IC₅₀ 6.8 nM-[13][14]
AKT3 IC₅₀ 3.5 nM-[13][14]
S6K1 IC₅₀ 37.3 nM-[13][14]
PKG1 IC₅₀ 33.2 nM-[13][14]
AKT Degradation Potent degradation of all three AKT isoforms observed at 100-250 nM after 12h treatment.MDA-MB-468[13][14]
Sustained Effect Promotes sustained AKT degradation and inhibition of downstream signaling for up to 96h after compound washout (250 nM, 12h).-[13]
Clinical Trial Data for Ipatasertib (in Combination Therapies)
TrialCancer TypeCombinationPrimary EndpointResultReference
IPATential150 Metastatic Castration-Resistant Prostate Cancer (PTEN-loss)Ipatasertib + AbirateroneRadiographic Progression-Free Survival (rPFS)Median rPFS: 18.5 months (Ipatasertib arm) vs. 16.5 months (placebo arm)
LOTUS (Phase II) Metastatic Triple-Negative Breast CancerIpatasertib + PaclitaxelProgression-Free Survival (PFS)Median PFS: 6.2 months (Ipatasertib arm) vs. 4.9 months (placebo arm)[3]
IPATunity130 (Phase III) PIK3CA/AKT1/PTEN-altered advanced TNBCIpatasertib + PaclitaxelProgression-Free Survival (PFS)No significant improvement in PFS.[15]
Clinical Trial Data for Lenalidomide
TrialCancer TypeCombinationPrimary EndpointResultReference
FIRST (Phase III) Newly Diagnosed Multiple Myeloma (transplant-ineligible)Lenalidomide + DexamethasoneProgression-Free Survival (PFS)Superior PFS compared to melphalan, prednisone, and thalidomide (MPT).[7]
Multiple Trials Multiple MyelomaVarious combinationsOverall Survival, Time to ProgressionEstablished as a cornerstone of therapy in both newly diagnosed and relapsed/refractory settings.[9][16]

Experimental Protocols

Ipatasertib: Western Blotting for AKT Pathway Inhibition

Objective: To assess the inhibitory effect of Ipatasertib on the phosphorylation of AKT and its downstream targets.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with varying concentrations of Ipatasertib or a vehicle control for a specified duration.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated downstream targets (e.g., p-PRAS40, p-S6), and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Lenalidomide: Cereblon Binding Assay

Objective: To determine the binding affinity of Lenalidomide to the Cereblon E3 ligase complex.

Methodology:

  • Reagents: Purified recombinant human Cereblon/DDB1 complex and a fluorescently labeled probe that binds to Cereblon (e.g., Bodipy-thalidomide) are required.

  • Assay Principle: This is a competitive binding assay based on fluorescence polarization (FP). The binding of the fluorescent probe to the large Cereblon complex results in a high FP signal. When an unlabeled competitor like Lenalidomide is added, it displaces the probe, leading to a decrease in the FP signal.

  • Procedure:

    • The Cereblon/DDB1 complex is incubated with the fluorescent probe.

    • Increasing concentrations of Lenalidomide are added to the mixture.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of Lenalidomide required to displace 50% of the bound probe, is calculated to determine its binding affinity.

This compound: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To confirm the degradation of AKT protein induced by this compound.

Methodology:

  • Cell Treatment: Cancer cells are treated with increasing concentrations of this compound for various time points.

  • Protein Extraction and Quantification: As described in the Ipatasertib Western blotting protocol.

  • Western Blot Analysis: The levels of total AKT1, AKT2, and AKT3 proteins are assessed by Western blotting. A loading control is used to ensure equal protein loading.

  • Data Analysis: The intensity of the AKT protein bands is quantified and normalized to the loading control to determine the extent of degradation at different concentrations and time points.

Mandatory Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Ipatasertib Ipatasertib Ipatasertib->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Lenalidomide_MoA Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binding CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 IKZF1_3 IKZF1/IKZF3 (Substrate Proteins) CRL4->IKZF1_3 Recruitment Proteasome Proteasome IKZF1_3->Proteasome Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of Lenalidomide via Cereblon-mediated protein degradation.

INY_03_041_PROTAC cluster_PROTAC This compound Ipatasertib Ipatasertib (AKT binder) Linker Linker AKT AKT Protein Ipatasertib->AKT Binds Lenalidomide Lenalidomide (CRBN binder) CRBN_Complex CRL4-CRBN E3 Ligase Lenalidomide->CRBN_Complex Binds Ternary_Complex Ternary Complex (AKT-PROTAC-CRBN) AKT->Ternary_Complex CRBN_Complex->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: The PROTAC mechanism of this compound leading to AKT degradation.

References

INY-03-041: A Technical Guide to its AKT Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of INY-03-041, a potent, PROTAC-based pan-AKT degrader. The document outlines the quantitative biochemical affinity of this compound for the three AKT isoforms—AKT1, AKT2, and AKT3—details the experimental methodologies used for this determination, and visualizes key pathways and workflows.

Biochemical Selectivity and Potency

This compound is a heterobifunctional degrader that links the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of AKT proteins.[1][2][3] Biochemical assays have demonstrated that this compound is a potent pan-AKT inhibitor, with comparable inhibitory activity against all three AKT isoforms.[1][4]

The inhibitory activity of this compound was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1][4][5] The half-maximal inhibitory concentrations (IC50) reveal nanomolar potency against each isoform, indicating that this compound effectively inhibits AKT1, AKT2, and AKT3.

Table 1: Biochemical Inhibition of AKT Isoforms by this compound
IsoformIC50 (nM)
AKT12.0[1][2][4]
AKT26.8[1][2][4]
AKT33.5[1][2][4]

In addition to its activity against AKT isoforms, the broader kinase selectivity of this compound was assessed against a panel of 468 kinases using the KINOMEscan technology.[1][4] The results indicated a similar selectivity profile to its parent inhibitor, GDC-0068.[1][4] While potent in vitro inhibition of known GDC-0068 off-targets S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM) was observed, cellular studies did not show degradation of these kinases.[4][5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (FRET-based)

The determination of the IC50 values for this compound against AKT1, AKT2, and AKT3 was performed using a commercially available fluorescence resonance energy transfer (FRET)-based assay (Invitrogen, Z'-Lyte).[1][4]

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a FRET-peptide substrate. The kinase transfers the gamma-phosphate from ATP to a serine or threonine residue on the substrate. This phosphorylation event prevents a site-specific protease from cleaving the substrate. The uncleaved, phosphorylated substrate results in a high FRET signal, while the cleaved, unphosphorylated substrate yields a low FRET signal. The degree of inhibition is proportional to the FRET signal.

General Protocol:

  • Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, ATP, FRET-peptide substrate specific for AKT, and the test compound (this compound) at various concentrations.

  • Reaction Setup: The kinase, peptide substrate, and varying concentrations of this compound are incubated together in a microplate well.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Development: A development reagent containing a site-specific protease is added to the wells. The protease cleaves only the unphosphorylated substrate.

  • Detection: The fluorescence is measured at two wavelengths (emission and excitation) to determine the FRET ratio.

  • Data Analysis: The FRET ratios are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Signaling Pathway and Experimental Workflow

AKT Signaling Pathway

The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many cancers.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway.

Experimental Workflow for Determining AKT Degrader Activity

The following diagram illustrates the typical workflow to characterize a PROTAC-based AKT degrader like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays FRET FRET-based Kinase Assay IC50 IC50 FRET->IC50 Determine IC50 values for AKT1, AKT2, AKT3 KinomeScan KINOMEscan Selectivity Selectivity KinomeScan->Selectivity Assess broader kinase selectivity profile CellCulture Cancer Cell Line Culture (e.g., MDA-MB-468) Treatment Treatment with This compound CellCulture->Treatment WesternBlot Immunoblotting (Western Blot) Treatment->WesternBlot Analyze AKT isoform degradation Proteomics Mass Spectrometry-based Proteomics Treatment->Proteomics Global protein level analysis ProlifAssay Cell Proliferation Assay Treatment->ProlifAssay Measure anti-proliferative effects Degradation Degradation WesternBlot->Degradation Confirm pan-AKT Degradation OffTarget OffTarget Proteomics->OffTarget Identify off-target effects Efficacy Efficacy ProlifAssay->Efficacy Evaluate cellular potency

Caption: Workflow for characterizing this compound.

In cellular contexts, such as the triple-negative breast cancer cell line MDA-MB-468, this compound induces potent, dose-dependent degradation of all three AKT isoforms.[1][4] This degradation is sustained, leading to prolonged inhibition of downstream signaling pathways.[1][6] The anti-proliferative effects of this compound have been shown to be more potent than its parent inhibitor, GDC-0068, highlighting the potential advantages of a degradation-based therapeutic strategy.[1][4]

References

An In-Depth Technical Guide to the Effect of INY-03-041 on Downstream AKT Targets

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism. Its hyperactivation is one of the most frequent molecular perturbations in human cancers, making AKT a prime therapeutic target.[1][2] While small-molecule inhibitors of AKT have been developed, they have not yet yielded robust, long-lasting therapeutic responses in clinical settings.[1][3] An alternative and potentially more advantageous strategy is the targeted degradation of the AKT protein. This guide provides a comprehensive technical overview of INY-03-041, a potent, selective, pan-AKT degrader. We will delve into its mechanism of action, its quantitative effects on AKT and downstream signaling molecules, and provide detailed experimental protocols for its characterization.

Introduction to this compound: A PROTAC-based AKT Degrader

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is engineered to specifically induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] The molecule consists of two key components joined by a linker:

  • An AKT Binding Moiety: The ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068).[1][3][4]

  • An E3 Ligase Ligand: Lenalidomide, which recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][4][5]

By simultaneously binding to both AKT and CRBN, this compound forms a ternary complex that brings the E3 ligase machinery into close proximity with AKT, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AKT protein molecules.

cluster_0 Mechanism of this compound cluster_1 Ternary Complex Formation AKT AKT Protein Ternary AKT :: this compound :: CRBN AKT->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary PROTAC This compound PROTAC->Ternary AKT_Ub Poly-ubiquitinated AKT Ternary->AKT_Ub   Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome AKT_Ub->Proteasome   Targeting Degradation Degraded Peptides Proteasome->Degradation   Degradation

Caption: Mechanism of Action for this compound, a PROTAC-based AKT degrader.

Quantitative Data Presentation

The efficacy of this compound has been characterized through various in vitro assays, demonstrating its high potency for both inhibiting and degrading AKT isoforms, which translates to superior anti-proliferative effects compared to its parent inhibitor.

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against AKT isoforms and key off-target kinases. The data highlights the molecule's potent and relatively selective activity for the AKT family.

Target KinaseIC₅₀ (nM)Reference
AKT12.0[4][6]
AKT26.8[4][6]
AKT33.5[4][6]
S6K137.3[1][4][6]
PKG133.2[1][4][6]
Table 2: Cellular Degradation and Anti-Proliferative Activity

This compound induces potent, dose-dependent degradation of all three AKT isoforms in cancer cell lines.[4][6] This degradation leads to enhanced anti-proliferative effects compared to the parent inhibitor, GDC-0068.[1]

Cell LineActivity MetricThis compound ValueGDC-0068 ValueKey Pathway MutationReference
MDA-MB-468Max Degradation Conc.100 - 250 nMN/APTEN Loss[4][6]
ZR-75-1GR₅₀16 nM229 nMPIK3CA Mutant[1]
T47DGR₅₀PotentLess PotentPIK3CA Mutant[1]
LNCaPGR₅₀PotentLess PotentPTEN Loss[1]
MCF-7GR₅₀PotentLess PotentPIK3CA Mutant[1]
MDA-MB-468GR₅₀Enhanced EffectWeaker EffectPTEN Loss[1]
HCC1937GR₅₀Enhanced EffectWeaker EffectPTEN Loss[1]

GR₅₀: The concentration required to achieve a 50% reduction in the growth rate.

Effect on Downstream AKT Signaling

The degradation of AKT protein by this compound leads to a potent and sustained inhibition of downstream signaling pathways. This prolonged effect is a key advantage over traditional inhibitors, where signaling can rebound after the compound is washed out.[1][2][3]

A primary downstream substrate of AKT is PRAS40 (Proline-Rich AKT Substrate 40 kDa). Phosphorylation of PRAS40 by AKT relieves its inhibition of mTORC1, a master regulator of cell growth and protein synthesis. Treatment with this compound significantly reduces the levels of phosphorylated PRAS40 (pPRAS40).[1][2] This inhibition is more potent and durable than that observed with the parent inhibitor GDC-0068.[1] Even after the compound is removed, the degradation of AKT is sustained for up to 96 hours, resulting in a prolonged suppression of pPRAS40 levels.[1][2]

cluster_pathway PI3K/AKT Signaling Pathway RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P Degradation Degradation PRAS40 PRAS40 AKT->PRAS40 P GSK3b GSK3β AKT->GSK3b P FOXO FOXO Transcription Factors AKT->FOXO P PROTAC This compound PROTAC->AKT mTORC1 mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation PRAS40->mTORC1 Glycogen Glycogen Synthesis GSK3b->Glycogen Survival Cell Survival FOXO->Survival

Caption: this compound induces AKT degradation, blocking downstream signaling.

Detailed Experimental Protocols

This section provides standardized protocols for assessing the cellular effects of this compound.

Protocol 1: Western Blot Analysis of AKT Degradation and Downstream Signaling

This protocol details the immunodetection of total AKT, phosphorylated AKT, and phosphorylated downstream targets like pPRAS40.

A. Materials:

  • Cell Line of interest (e.g., MDA-MB-468, T47D)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (stock solution in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary Antibodies: Anti-AKT1, Anti-AKT2, Anti-AKT3, Anti-pan-AKT, Anti-phospho-PRAS40 (Thr246), Anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

B. Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a specified time (e.g., 12, 24, or 48 hours).[1][4]

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.[7] Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[7]

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to a 1x final concentration and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBS-T.

  • Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system. Analyze band intensities relative to the loading control.

cluster_workflow Western Blot Experimental Workflow A 1. Cell Seeding & Adherence B 2. Treatment with This compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE (Separation by Size) D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Immunoblotting (Antibody Probing) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.
Protocol 2: Cell Viability / Anti-Proliferation Assay

This protocol measures the effect of this compound on cell proliferation and is used to determine metrics like GR₅₀.

A. Materials:

  • Cell Line of interest

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • Cell Viability Reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Microplate reader

B. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[1]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).

    • Incubate for an additional 1-4 hours at 37°C.

    • Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability or 0% growth inhibition).

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the GR₅₀ or IC₅₀ value.

Conclusion

This compound represents a significant advancement in the targeted therapy of AKT-driven cancers. As a PROTAC degrader, it not only inhibits AKT kinase activity but eliminates the protein entirely. This mechanism leads to a more potent, profound, and durable suppression of downstream signaling pathways compared to traditional small-molecule inhibitors.[1][2] The sustained degradation of AKT for several days post-washout highlights a key pharmacological advantage that may translate into improved clinical outcomes.[1][3] The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and the broader strategy of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for INY-03-041-Mediated Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and highly selective pan-AKT degrader.[1] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[1][2] this compound is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] By recruiting AKT to the CRBN E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture to study the effects of AKT degradation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
AKT12.0[1][6]
AKT26.8[1][6]
AKT33.5[1][6]
S6K137.3[4]
PKG133.2[4]

Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Pathway Mutation(s)GR50 (nM)
ZR-75-1Breast CancerPIK3CA mutant16[4]
T47DBreast CancerPIK3CA mutantData not specified
LNCaPProstate CancerPTEN nullData not specified
MCF-7Breast CancerPIK3CA mutantData not specified
MDA-MB-468Triple-Negative Breast CancerPTEN null, PIK3CA wild-typeData not specified
HCC1937Breast CancerPTEN nullData not specified

GR50 is the concentration required to achieve a 50% reduction in the growth rate.

Experimental Protocols

Protocol 1: Assessment of AKT Degradation by Immunoblotting

This protocol details the steps to evaluate the dose- and time-dependent degradation of AKT isoforms in response to this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, T47D)[4][5]

  • Complete cell culture medium

  • This compound (resuspended in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 12 or 24 hours).[1][4] Maximal degradation is often observed between 100-250 nM.[4][7] Be aware of a potential "hook effect" at concentrations of 500 nM and greater, where degradation may be diminished.[4][7][8]

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 250 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

Protocol 2: Anti-Proliferation Assay (e.g., using CCK-8 or similar methods)

This protocol is for determining the effect of this compound on cell proliferation.

Materials:

  • Cancer cell lines (e.g., ZR-75-1, MDA-MB-468)[4]

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period, typically 72 hours.[4]

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability relative to the vehicle control and determine the GR50 value by plotting a dose-response curve.

Protocol 3: Compound Washout Experiment

This protocol assesses the duration of AKT degradation and downstream signaling inhibition after removal of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points post-washout.

  • Treatment: Treat cells with this compound (e.g., 250 nM) or a reversible inhibitor control (e.g., GDC-0068) for a defined period (e.g., 12 hours).[4][5]

  • Washout:

    • Remove the medium containing the compound.

    • Wash the cells twice with warm PBS.

    • Add fresh, compound-free medium.

  • Harvesting: Harvest cell lysates at various time points after the washout (e.g., 0, 24, 48, 72, 96 hours).[4][5]

  • Analysis: Perform immunoblotting as described in Protocol 1 to assess the levels of AKT and downstream signaling proteins like phosphorylated PRAS40 (pPRAS40).[4][5]

Mandatory Visualizations

INY_03_041_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation This compound This compound AKT_Inhibitor AKT Inhibitor (Ipatasertib) This compound->AKT_Inhibitor E3_Ligand E3 Ligase Ligand (Lenalidomide) This compound->E3_Ligand Ternary_Complex AKT :: this compound :: CRBN This compound->Ternary_Complex Mediates AKT AKT Protein AKT_Inhibitor->AKT Binds CRBN CRBN E3 Ligase E3_Ligand->CRBN Binds AKT->Ternary_Complex CRBN->Ternary_Complex Ub_AKT Ubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AKT Proteasome Proteasome Ub_AKT->Proteasome Targeting Degradation Degraded AKT (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of Action for this compound as an AKT PROTAC degrader.

PI3K_AKT_Signaling_Pathway_Inhibition cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits (via phosphorylation) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival GSK3b->Proliferation S6 S6 mTORC1->S6 Activates mTORC1->Proliferation INY03041 This compound INY03041->AKT Induces Degradation

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental_Workflow_AKT_Degradation cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvest & Lysis cluster_analysis Analysis A Seed Cells in 6-well Plates B Allow Adherence (Overnight) A->B C Treat with this compound (Dose-Response or Time-Course) B->C D Wash with PBS C->D E Lyse Cells with RIPA Buffer D->E F Quantify Protein (BCA) E->F G SDS-PAGE F->G H Western Blot G->H I Image and Analyze AKT Protein Levels H->I

Caption: Workflow for assessing AKT degradation via immunoblotting.

References

Application Notes and Protocols for INY-03-041 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It comprises the ATP-competitive AKT inhibitor, Ipatasertib (also known as GDC-0068), linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to a sustained inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[2] These application notes provide detailed protocols for the use of this compound in cancer cell lines, including methods for assessing AKT degradation, downstream signaling inhibition, and anti-proliferative effects.

Mechanism of Action

The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, with more than half of tumors exhibiting abnormal AKT activation.[2] this compound offers an alternative therapeutic strategy to conventional AKT inhibitors by inducing the degradation of the AKT protein.

The mechanism involves the formation of a ternary complex between the target protein (AKT), this compound, and the E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to AKT, marking it for degradation by the proteasome. This degradation leads to a prolonged suppression of downstream signaling, even after the compound has been washed out.[2]

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Effectors Downstream Effectors AKT->Downstream Effectors Activation Proteasome Proteasome AKT->Proteasome Degradation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound This compound->AKT Binds CRBN CRBN This compound->CRBN Recruits E3 Ubiquitin Ligase E3 Ubiquitin Ligase CRBN->E3 Ubiquitin Ligase E3 Ubiquitin Ligase->AKT Ubiquitination Ub Ubiquitin Ub->AKT

Caption: this compound Mechanism of Action.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
AKT12.0[1][3]
AKT26.8[1][3]
AKT33.5[1][3]
S6K137.3[1]
PKG133.2[1]
Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeGR50 (nM)
ZR-75-1Breast Cancer16[2]
T47DBreast Cancer~50 (estimated from graph)[2]
LNCaPProstate Cancer~100 (estimated from graph)[2]
MCF-7Breast Cancer~100 (estimated from graph)[2]
MDA-MB-468Triple-Negative Breast Cancer~250 (estimated from graph)[2]
HCC1937Breast Cancer~500 (estimated from graph)[2]
BT474Breast Cancer400[4]
PC3Prostate CancerGI50 ~1 µM (estimated from graph)[4]

Note: GR50 is the concentration at which the growth rate is inhibited by 50%. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble in DMSO at 10 mM.[5]

  • Storage: Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[5]

Protocol 1: Assessment of AKT Degradation by Western Blot

This protocol details the steps to evaluate the dose- and time-dependent degradation of AKT isoforms in cancer cell lines following treatment with this compound.

cluster_0 Experimental Workflow A 1. Seed Cancer Cells B 2. Treat with this compound (e.g., 10-1000 nM for 2-24h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (Primary: anti-AKT1/2/3, anti-pPRAS40, etc. Secondary: HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western Blot Workflow.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, T47D)[1][2]

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT1, anti-AKT2, anti-AKT3, anti-pPRAS40, anti-pGSK3β, anti-pS6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete medium to the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 nM).[1]

    • Replace the medium in the wells with the medium containing this compound or vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 2, 4, 6, 8, 12, 24 hours).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the protein levels, normalizing to a loading control like β-actin.

Expected Results: A dose-dependent decrease in the protein levels of all three AKT isoforms should be observed, with maximal degradation typically between 100 and 250 nM after a 12-hour treatment.[1] A "hook effect," where degradation is diminished at higher concentrations (≥500 nM), may be observed.[1][4] A corresponding decrease in the phosphorylation of downstream targets like PRAS40, GSK3β, and S6 is also expected.[2]

Protocol 2: Cell Proliferation Assay (Growth Rate Inhibition)

This protocol is for assessing the anti-proliferative effects of this compound using a growth rate (GR) inhibition assay, which accounts for variations in cell division rates.

cluster_0 Experimental Workflow A 1. Seed Cells in 96-well Plates B 2. Treat with Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add Cell Viability Reagent (e.g., CellTiter-Glo) C->D E 5. Measure Luminescence/Fluorescence D->E F 6. Calculate GR Values and Plot Dose-Response Curve E->F

References

Application Notes and Protocols: INY-03-041 for AKT Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing INY-03-041, a potent and selective pan-AKT degrader, for targeted protein degradation studies. The following protocols and data have been synthesized from published research to facilitate the effective use of this compound in laboratory settings.

This compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It is composed of an ATP-competitive AKT inhibitor, Ipatasertib (GDC-0068), linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), which is derived from lenalidomide.[1][2] This dual-action molecule facilitates the ubiquitination and subsequent proteasomal degradation of AKT, leading to a sustained inhibition of downstream signaling pathways.[3][4]

Quantitative Data Summary

The optimal concentration of this compound for achieving maximal AKT degradation is crucial for experimental success. The following table summarizes the effective concentrations and observed effects in various cell lines.

ParameterCell LineConcentrationTimeEffect
Maximal Degradation MDA-MB-468100 - 250 nM12 hoursPotent degradation of all three AKT isoforms.[1][3][4][5]
Sustained Degradation MDA-MB-468, T47D250 nMUp to 96 hours (post-washout)Sustained AKT degradation and inhibition of downstream signaling.[3][4]
"Hook Effect" MDA-MB-468≥ 500 nM12 hoursDiminished AKT degradation.[1][3][5]
Anti-proliferative Effect (GR50) ZR-75-116 nMNot Specified14-fold increased potency compared to GDC-0068.[3][4]
Inhibition of Downstream Signaling T47D250 nM24 hoursNo detectable levels of all three AKT isoforms and robust downregulation of pPRAS40.[3][5]

Signaling Pathway and Mechanism of Action

This compound operates through the ubiquitin-proteasome system to selectively degrade AKT. The diagram below illustrates the mechanism of action.

INY_03_041_Mechanism Mechanism of Action of this compound cluster_1 Ubiquitination and Degradation This compound This compound AKT AKT This compound->AKT Binds to AKT Kinase Domain CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Recruits Proteasome Proteasome AKT->Proteasome Targeted for Degradation Downstream Signaling\n(e.g., pPRAS40) Downstream Signaling (e.g., pPRAS40) AKT->Downstream Signaling\n(e.g., pPRAS40) Promotes Ub Ubiquitin Ub->AKT Polyubiquitination Degraded AKT Degraded AKT Proteasome->Degraded AKT Inhibition of\nDownstream Signaling Inhibition of Downstream Signaling Degraded AKT->Inhibition of\nDownstream Signaling WB_Workflow Workflow for Determining Optimal this compound Concentration A 1. Cell Seeding Seed MDA-MB-468 cells in 6-well plates. B 2. Treatment Treat cells with increasing concentrations of this compound (e.g., 10-1000 nM) and controls (DMSO, GDC-0068) for 12-24 hours. A->B C 3. Cell Lysis Harvest cells and prepare protein lysates. B->C D 4. Protein Quantification Determine protein concentration using a BCA assay. C->D E 5. SDS-PAGE Separate protein lysates by gel electrophoresis. D->E F 6. Protein Transfer Transfer separated proteins to a PVDF membrane. E->F G 7. Immunoblotting Probe membrane with primary antibodies (anti-AKT1, -AKT2, -AKT3, -pan-AKT, -Vinculin) followed by secondary antibodies. F->G H 8. Detection & Analysis Visualize bands and quantify AKT levels relative to a loading control (Vinculin). G->H

References

Application Notes and Protocols: INY-03-041 Treatment for Maximal Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). As a pan-AKT degrader, it effectively targets all three isoforms: AKT1, AKT2, and AKT3.[1][2][3][4][5][6] This molecule is composed of an ATP-competitive AKT inhibitor, GDC-0068 (or Ipatasertib), linked to lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3][6] This bifunctional design allows this compound to recruit AKT to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, making targeted degradation of AKT a promising therapeutic strategy.[2][3][4][7]

These application notes provide a comprehensive overview of the treatment time and conditions required to achieve the maximum effect of this compound, based on preclinical in vitro studies. The provided protocols and data will guide researchers in designing experiments to effectively utilize this AKT degrader.

Mechanism of Action and Signaling Pathway

This compound operates through a PROTAC-mediated mechanism to induce the degradation of AKT. This process involves the formation of a ternary complex between this compound, an AKT isoform, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to AKT, marking it for degradation by the 26S proteasome. The degradation of AKT leads to the inhibition of downstream signaling pathways that are critical for cell proliferation, survival, and metabolism.[2][7] A key downstream substrate of AKT is PRAS40; its phosphorylation is a reliable marker of AKT activity.[2][8]

INY_03_041_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 PROTAC-Mediated Degradation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates PRAS40 PRAS40 AKT->PRAS40 Phosphorylates Downstream_Effects Cell Proliferation, Survival, Metabolism AKT->Downstream_Effects Promotes Proteasome Proteasome AKT->Proteasome Targeted for Degradation pPRAS40 p-PRAS40 (Inactive) PRAS40->pPRAS40 INY_03_041 This compound INY_03_041->AKT Binds CRBN Cereblon (CRBN) E3 Ligase INY_03_041->CRBN Binds Ub Ubiquitin CRBN->Ub Recruits Ub->AKT Ubiquitination Degraded_AKT Degraded AKT Proteasome->Degraded_AKT Degrades

Caption: Signaling pathway of this compound mediated AKT degradation.

Data Presentation: Time-Dependent Effects of this compound

The efficacy of this compound is dependent on both concentration and treatment duration. The following tables summarize the quantitative data from in vitro studies in various cancer cell lines.

Table 1: Time-Course of AKT Degradation in MDA-MB-468 Cells
Treatment Time (hours)This compound ConcentrationObservation
4250 nMPartial degradation of all AKT isoforms.[1][2][8]
12100 - 250 nMMaximal degradation of all AKT isoforms.[1][2][8][9]
24250 nMProgressive loss of AKT abundance.[1][2][8]
Table 2: Sustained Effect of this compound After Washout

This experiment demonstrates the durability of the pharmacological effect of this compound.

Cell LinesTreatmentPost-Washout Time (hours)Observation
T47D and MDA-MB-468250 nM for 12 hoursUp to 96Sustained AKT degradation and inhibition of pPRAS40.[1][2][3][8][9] No detectable rebound of AKT levels.[2][8][9]
Table 3: Anti-Proliferative Effects of this compound

The anti-proliferative effects were assessed after a longer treatment duration.

Cell LineTreatment Time (hours)This compound GR50GDC-0068 GR50Fold Increase in Potency
ZR-75-17216 nM229 nM14-fold[2]
T47D72Lower than GDC-0068-8- to 14-fold range[8]
LNCaP72Lower than GDC-0068-8- to 14-fold range[8]
MCF-772Lower than GDC-0068-8- to 14-fold range[8]

GR50: The concentration at which the growth rate is 50% of the control.

Experimental Protocols

Protocol 1: Time-Course Analysis of AKT Degradation

This protocol is designed to determine the optimal treatment time for maximal AKT degradation.

Time_Course_Workflow Start Start Cell_Seeding Seed MDA-MB-468 cells in 6-well plates Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Treatment Treat with 250 nM this compound for 4, 12, and 24 hours Incubation_1->Treatment Cell_Lysis Lyse cells and collect protein Treatment->Cell_Lysis Western_Blot Perform Western Blot for AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin) Cell_Lysis->Western_Blot Analysis Analyze band intensity to quantify AKT levels Western_Blot->Analysis End End Analysis->End

Caption: Workflow for time-course analysis of AKT degradation.

Methodology:

  • Cell Culture: Culture MDA-MB-468 cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment: Treat the cells with 250 nM of this compound. Include a DMSO-treated control.

  • Time Points: Harvest cells at 0, 4, 12, and 24 hours post-treatment.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin).

    • Incubate with appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the AKT protein levels to the loading control. Compare the AKT levels at different time points to the 0-hour time point.

Protocol 2: Compound Washout Experiment for Sustained Effect

This protocol assesses the duration of AKT degradation after the removal of this compound.

Washout_Workflow Start Start Cell_Seeding Seed T47D or MDA-MB-468 cells Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Treatment Treat with 250 nM this compound or GDC-0068 for 12 hours Incubation_1->Treatment Washout Wash cells twice with PBS and add fresh media Treatment->Washout Harvest Harvest cells at 0, 24, 48, 72, and 96 hours post-washout Washout->Harvest Western_Blot Perform Western Blot for pan-AKT, p-PRAS40, and Vinculin Harvest->Western_Blot Analysis Analyze protein levels over time Western_Blot->Analysis End End Analysis->End

Caption: Workflow for compound washout experiment.

Methodology:

  • Cell Culture and Treatment: Culture T47D or MDA-MB-468 cells and treat with 250 nM this compound or GDC-0068 for 12 hours.

  • Compound Washout: After 12 hours, aspirate the media, wash the cells twice with sterile phosphate-buffered saline (PBS), and then add fresh, compound-free media.

  • Time Points: Collect cell lysates at 0, 24, 48, 72, and 96 hours after the washout.

  • Western Blotting: Perform Western blotting as described in Protocol 1, probing for pan-AKT, phospho-PRAS40 (T246), and a loading control.

  • Data Analysis: Evaluate the levels of total AKT and phosphorylated PRAS40 at each time point to determine the duration of the drug's effect.

Summary and Recommendations

For achieving maximal degradation of AKT in vitro, a treatment of 12 hours with 100-250 nM this compound is recommended .[1][2][8][9] Notably, the effects of this compound are highly durable, with sustained AKT degradation and downstream signaling inhibition for up to 96 hours after a 12-hour treatment pulse.[1][2][3][8][9] This prolonged pharmacodynamic effect is a key advantage of this degrader over traditional small molecule inhibitors. For studies investigating the anti-proliferative effects of this compound, a longer treatment duration of 72 hours is advised to observe significant differences in cell growth. Researchers should optimize the concentration and treatment time for their specific cell line and experimental goals.

References

In Vitro Applications of INY-03-041 in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making AKT an attractive therapeutic target.[1][3] this compound is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) linked to lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][3][4] This design facilitates the recruitment of AKT to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5]

These application notes provide an overview of the in vitro applications of this compound in oncology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

This compound induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][6] By linking the AKT inhibitor to a Cereblon ligand, this compound brings AKT into proximity with the E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation. This event-driven mechanism of action distinguishes it from traditional small molecule inhibitors that only block the catalytic activity of the target protein. A key advantage of this degradation-based approach is the potential for prolonged pharmacodynamic effects, as the resynthesis of the target protein is required to restore its function.[6] Indeed, studies have shown that this compound promotes sustained AKT degradation and inhibition of downstream signaling for up to 96 hours, even after the compound has been washed out.[1][3][6]

It is important to note that as a PROTAC, this compound can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (this compound with either AKT or Cereblon) can predominate over the productive ternary complex (AKT-INY-03-041-Cereblon), leading to reduced degradation efficiency.[2][5]

cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation and Ubiquitination cluster_2 Proteasomal Degradation This compound This compound AKT_Inhibitor AKT Inhibitor (GDC-0068/Ipatasertib) This compound->AKT_Inhibitor Linker Linker This compound->Linker E3_Ligase_Ligand E3 Ligase Ligand (Lenalidomide) This compound->E3_Ligase_Ligand AKT AKT Protein (AKT1, AKT2, AKT3) This compound->AKT Binds Cereblon Cereblon (CRBN) E3 Ligase Complex This compound->Cereblon Recruits Poly_Ub_AKT Poly-ubiquitinated AKT Ub Ubiquitin Ub->Poly_Ub_AKT Ubiquitination Proteasome 26S Proteasome Poly_Ub_AKT->Proteasome Targeting Degraded_AKT Degraded AKT (Peptides) Proteasome->Degraded_AKT Degradation

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound across various targets and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
AKT12.0[4][7]
AKT26.8[4][7]
AKT33.5[4][7]
S6K137.3[7]
PKG133.2[7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Notes
BT474Breast Cancer0.4 ± 0.2[2]-
PC3Prostate CancerComparable to GDC-0068[2]-
MDA-MB-468Triple-Negative Breast CancerEnhanced anti-proliferative effects compared to GDC-0068[6][7]High expression of all three AKT isoforms[1][8]
HCC1937Breast CancerEnhanced anti-proliferative effects compared to GDC-0068[6][7]-
ZR-75-1Breast Cancer--
T47DBreast CancerHighly sensitive to this compound[1][6]-
LNCaPProstate Cancer--
MCF-7Breast Cancer--

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Western Blot Analysis for AKT Degradation

This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with this compound.

Start Start Cell_Culture 1. Cell Seeding Seed MDA-MB-468 or other cancer cells in 6-well plates. Start->Cell_Culture Treatment 2. Compound Treatment Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for different time points (e.g., 0-24h). Cell_Culture->Treatment Lysis 3. Cell Lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Treatment->Lysis Quantification 4. Protein Quantification Determine protein concentration using a BCA assay. Lysis->Quantification SDS_PAGE 5. SDS-PAGE Separate protein lysates by SDS-polyacrylamide gel electrophoresis. Quantification->SDS_PAGE Transfer 6. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking 7. Blocking Block the membrane with 5% non-fat milk or BSA in TBST. Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Incubate with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin). Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. Primary_Ab->Secondary_Ab Detection 10. Detection Visualize protein bands using an ECL detection system. Secondary_Ab->Detection End End Detection->End

Caption: Western Blot Workflow for AKT Degradation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, T47D)[1][7]

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-PRAS40 (T246), anti-PRAS40, and a loading control antibody (e.g., anti-Vinculin or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 50, 100, 250, 500, 1000 nM) for various time points (e.g., 2, 4, 6, 8, 12, 24 hours).[7] Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

Expected Results: A dose- and time-dependent decrease in the protein levels of all three AKT isoforms should be observed. Maximal degradation is typically seen between 100 and 250 nM after a 12-hour treatment.[1][8] At concentrations of 500 nM and higher, a "hook effect" may be observed, leading to diminished AKT degradation.[7]

Cell Proliferation Assay

This protocol is used to evaluate the anti-proliferative effects of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCC1937, BT474, PC3)[2][7]

  • 96-well plates

  • Cell culture medium and supplements

  • This compound

  • GDC-0068 (as a comparator)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and GDC-0068 for a specified period (e.g., 72 hours).[6]

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a dose-response curve.

Expected Results: this compound is expected to show enhanced anti-proliferative effects compared to its parent inhibitor, GDC-0068, in sensitive cell lines.[1][6]

Compound Washout Experiment

This experiment assesses the durability of AKT degradation and downstream signaling inhibition after the removal of this compound.

Materials:

  • Cancer cell lines (e.g., T47D, MDA-MB-468)[1][6]

  • This compound

  • GDC-0068

  • Cell culture medium

  • Western blotting reagents (as described above)

Procedure:

  • Initial Treatment: Treat cells with this compound (e.g., 250 nM) or GDC-0068 for a defined period (e.g., 12 hours).[6][7]

  • Compound Washout: After the initial treatment, remove the medium, wash the cells with PBS, and replace it with fresh, compound-free medium.

  • Time-Course Analysis: Harvest cell lysates at various time points after washout (e.g., 0, 24, 48, 72, 96 hours).[1][6]

  • Western Blot Analysis: Analyze the cell lysates by Western blotting for the levels of pan-AKT, phospho-PRAS40 (T246), and total PRAS40.

Expected Results: this compound treatment is expected to lead to sustained degradation of AKT and prolonged inhibition of downstream signaling (e.g., reduced pPRAS40 levels) for up to 96 hours post-washout.[1][3][6] In contrast, the effects of the reversible inhibitor GDC-0068 are expected to diminish more rapidly after its removal.[1][6]

Downstream Signaling Analysis

The degradation of AKT by this compound leads to the inhibition of its downstream signaling pathways. This can be assessed by examining the phosphorylation status of key AKT substrates.

PI3K PI3K AKT AKT PI3K->AKT Activates Proteasome Proteasomal Degradation mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits This compound This compound This compound->AKT Induces Degradation S6 S6 mTORC1->S6 Phosphorylates Cell_Growth Cell Growth & Proliferation GSK3b->Cell_Growth Inhibits PRAS40->mTORC1 Inhibits S6->Cell_Growth

Caption: AKT Downstream Signaling Pathway.

Key downstream markers to investigate include:

  • Phospho-PRAS40 (T246): A direct substrate of AKT.[1]

  • Phospho-GSK3β (S9): Another direct substrate of AKT.

  • Phospho-S6 Ribosomal Protein (S240/244): A downstream effector of the mTORC1 pathway, which is regulated by AKT.

Analysis of these markers by Western blotting can confirm the functional consequences of AKT degradation induced by this compound. Treatment with this compound has been shown to robustly and dose-dependently downregulate the phosphorylation of PRAS40.[1][6]

References

Application Notes and Protocols for Studying AKT-Dependent Cellular Processes Using INY-03-041

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and highly selective pan-AKT degrader designed for the targeted degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound links the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), lenalidomide.[1][3][4] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of AKT, offering a powerful tool to investigate AKT-dependent cellular processes. Unlike traditional small molecule inhibitors that only block the kinase activity, this compound eliminates the entire AKT protein, providing a more profound and sustained inhibition of the signaling pathway.[2][3] These application notes provide detailed protocols for utilizing this compound to study AKT signaling and its downstream effects.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system. The Ipatasertib moiety binds to the active site of AKT, while the lenalidomide portion recruits the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of AKT, marking it for degradation by the 26S proteasome. This degradation leads to a sustained loss of both kinase and non-kinase functions of AKT.

cluster_0 This compound Action This compound This compound AKT AKT This compound->AKT Binds CRBN_E3_Ligase CRBN E3 Ligase This compound->CRBN_E3_Ligase Recruits Proteasome Proteasome AKT->Proteasome Targeted for Degradation CRBN_E3_Ligase->AKT Ubiquitinates Ub Ubiquitin Ub->AKT Degraded_AKT Degraded AKT Proteasome->Degraded_AKT

Caption: Mechanism of this compound-mediated AKT degradation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
IsoformIC₅₀ (nM)
AKT12.0
AKT26.8
AKT33.5

Data derived from in vitro kinase assays.[1][2]

Table 2: Anti-proliferative Activity (GR₅₀) of this compound vs. GDC-0068
Cell LineThis compound GR₅₀ (nM)GDC-0068 GR₅₀ (nM)Fold Increase in Potency
ZR-75-11622914.3
T47DData not specifiedData not specified-
LNCaPData not specifiedData not specified-
MCF-7Data not specifiedData not specified-

GR₅₀ values represent the concentration required to achieve a 50% reduction in the growth rate after a 72-hour treatment.[2][5]

Table 3: Recommended Concentration Range for Cellular Assays
AssayCell LineConcentration RangeIncubation Time
AKT DegradationMDA-MB-46810 - 1000 nM4 - 24 hours
Downstream SignalingT47D, MDA-MB-468, MOLT4, IGROV1, PC3250 nM12 - 24 hours
Anti-proliferationZR-75-1, T47D, LNCaP, MCF-7, MDA-MB-468, HCC193710 - 1000 nM72 hours
Washout ExperimentsT47D, MDA-MB-468250 nM12 hours (followed by washout)

Note: Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions. A dose-response and time-course experiment is recommended for each new model system.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Degradation

This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, anti-Vinculin or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 nM) and a DMSO control for a fixed time (e.g., 12 or 24 hours).[2][5] Note that a "hook effect" (diminished degradation) may be observed at concentrations of 500 nM and greater.[1][6]

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 250 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[1][5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with ECL substrate and capture the image.

  • Analysis: Quantify band intensities and normalize to the loading control.

Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response or Time-Course) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE & Transfer Lyse_Cells->SDS_PAGE Immunoblot Immunoblot for AKT & Loading Control SDS_PAGE->Immunoblot Analyze Analyze Data Immunoblot->Analyze End End Analyze->End

Caption: Western blot workflow for assessing AKT degradation.

Protocol 2: Analysis of Downstream Signaling Inhibition

This protocol evaluates the effect of this compound on the phosphorylation of key AKT substrates.

Materials:

  • Same as Protocol 1, with the addition of primary antibodies for phosphorylated and total PRAS40, GSK3β, and S6.

Procedure:

  • Follow steps 1-3 from Protocol 1. Treat cells with this compound (e.g., 250 nM) and a comparator inhibitor like GDC-0068 (up to 1 µM) for a fixed time (e.g., 24 hours).[2][5]

  • Proceed with Western blotting as described in Protocol 1, probing for p-PRAS40 (T246), total PRAS40, p-GSK3β (S9), total GSK3β, p-S6 (S240/244), and total S6.

  • Analyze the data by normalizing the phosphorylated protein levels to the total protein levels.

cluster_1 AKT Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT Activates PRAS40 PRAS40 AKT->PRAS40 Inhibits GSK3b GSK3β AKT->GSK3b Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 S6 S6 S6K1->S6 INY_03_041 This compound INY_03_041->AKT Degrades

Caption: Simplified AKT downstream signaling pathway.

Protocol 3: Cell Proliferation Assay

This protocol measures the anti-proliferative effects of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., ZR-75-1)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound and a DMSO control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Analysis: Normalize the data to the DMSO control and calculate the GR₅₀ values.

Protocol 4: Compound Washout Experiment

This protocol assesses the duration of AKT degradation and signaling inhibition after removal of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Seed and grow cells as in Protocol 1.

  • Treat cells with this compound (e.g., 250 nM) or a reversible inhibitor (e.g., GDC-0068) for 12 hours.[2]

  • Washout: Remove the medium containing the compound, wash the cells twice with warm PBS, and then add fresh, compound-free medium.

  • Harvest: Harvest cell lysates at various time points post-washout (e.g., 0, 24, 48, 72, 96 hours).[2][5]

  • Analysis: Perform Western blot analysis for AKT and downstream signaling targets as described in Protocols 1 and 2.

Expected Results

  • AKT Degradation: this compound is expected to induce potent, dose- and time-dependent degradation of all three AKT isoforms. Maximal degradation is typically observed between 100-250 nM after 12-24 hours of treatment.[2][7]

  • Downstream Signaling: A significant reduction in the phosphorylation of PRAS40, GSK3β, and S6 is expected, and this effect should be more potent compared to equivalent doses of GDC-0068.[2][5]

  • Anti-proliferative Effects: this compound is expected to exhibit enhanced anti-proliferative effects in sensitive cell lines compared to its parent inhibitor.[2][3]

  • Sustained Effects: Following washout, AKT protein levels are expected to remain suppressed for an extended period (up to 96 hours), demonstrating the durable pharmacological effect of degradation versus reversible inhibition.[2][3][5]

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of AKT loss. Its ability to induce rapid, potent, and sustained degradation of AKT provides a distinct advantage over traditional inhibitors, enabling a deeper understanding of the roles of AKT in various cellular processes and its potential as a therapeutic target.

References

Application Notes and Protocols: Assessing the Sustained Effects of INY-03-041 via Washout Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in various cancers, making it a compelling therapeutic target. This compound is composed of an ATP-competitive AKT inhibitor, GDC-0068, linked to lenalidomide, which recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3][4] This dual-action mechanism leads to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3]

A key characteristic of PROTAC-mediated protein degradation is the potential for sustained pharmacological effects that outlast the presence of the compound in the system. This is in contrast to traditional small molecule inhibitors, which often require continuous exposure to maintain their therapeutic effect. Washout experiments are therefore critical for evaluating the durability of the pharmacological response to degraders like this compound.

These application notes provide a detailed protocol for conducting washout experiments to assess the sustained degradation of AKT and the prolonged inhibition of downstream signaling pathways following treatment with this compound.

Signaling Pathway and Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. This compound targets AKT for degradation, thereby inhibiting downstream signaling. The mechanism of action involves the formation of a ternary complex between AKT, this compound, and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AKT by the proteasome.

INY-03-041_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex AKT-INY-03-041-CRBN Ternary Complex This compound->Ternary_Complex AKT AKT AKT->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Ub_AKT Ub-AKT Ternary_Complex->Ub_AKT Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AKT->Proteasome Degraded_AKT Degraded AKT Proteasome->Degraded_AKT Degradation

Figure 1: Mechanism of this compound-mediated AKT degradation.

Experimental Workflow for Washout Studies

The following diagram outlines the general workflow for assessing the sustained effects of this compound after its removal from the cell culture medium.

Washout_Experiment_Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with this compound (e.g., 250 nM for 12h) Cell_Seeding->Compound_Treatment Washout Washout Compound (e.g., 3x with PBS, replace with fresh medium) Compound_Treatment->Washout Time_Course_Incubation Incubate for various time points post-washout (e.g., 0, 24, 48, 72, 96h) Washout->Time_Course_Incubation Cell_Lysis Cell Lysis Time_Course_Incubation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (pAKT, total AKT, downstream markers) Protein_Quantification->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis

Figure 2: Experimental workflow for this compound washout studies.

Detailed Experimental Protocol

This protocol is designed for a 6-well plate format but can be scaled as needed.

Materials and Reagents:

  • Cell line of interest (e.g., MDA-MB-468, T47D, ZR-75-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution in DMSO)

  • GDC-0068 (as a control inhibitor)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-pan-AKT

    • Anti-phospho-AKT (e.g., Ser473)

    • Anti-phospho-PRAS40 (T246)

    • Anti-total-PRAS40

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for western blot detection

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of compound treatment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare working solutions of this compound, GDC-0068, and DMSO vehicle control in complete cell culture medium. A final concentration of 250 nM for this compound has been shown to be effective.[1][2]

    • Aspirate the old medium from the cells and add the medium containing the respective treatments.

    • Incubate for a predetermined duration, for example, 12 hours.[1]

  • Washout Procedure:

    • Aspirate the compound-containing medium.

    • Gently wash the cells three times with sterile PBS.

    • After the final wash, add fresh, pre-warmed complete cell culture medium to each well. This time point is considered 0 hours post-washout.

  • Time-Course Incubation:

    • Return the plates to the incubator.

    • Harvest cells at various time points post-washout (e.g., 0, 24, 48, 72, and 96 hours).[1][2]

  • Cell Lysis and Protein Quantification:

    • At each time point, place the plates on ice and wash the cells once with cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest signal to the loading control signal.

    • Plot the normalized protein levels against the time post-washout.

Data Presentation

The quantitative data from the western blot analysis can be summarized in the following tables.

Table 1: Sustained Degradation of Total AKT Post-Washout

Time Post-Washout (hours)Normalized Total AKT Levels (this compound)Normalized Total AKT Levels (GDC-0068)Normalized Total AKT Levels (Vehicle)
01.00
241.00
481.00
721.00
961.00

Table 2: Sustained Inhibition of Downstream Signaling (pPRAS40) Post-Washout

Time Post-Washout (hours)Normalized pPRAS40 Levels (this compound)Normalized pPRAS40 Levels (GDC-0068)Normalized pPRAS40 Levels (Vehicle)
01.00
241.00
481.00
721.00
961.00

Expected Outcomes

Based on published data, treatment with this compound is expected to lead to a profound and sustained degradation of total AKT levels, with no significant recovery observed up to 96 hours post-washout.[1][2][3] This sustained degradation should be accompanied by a prolonged suppression of downstream signaling, as evidenced by reduced levels of phosphorylated PRAS40.[1][2] In contrast, cells treated with the reversible inhibitor GDC-0068 are expected to show a rebound in pPRAS40 levels shortly after compound washout.[1][2] These results would highlight the key advantage of a degradation-based approach over simple inhibition for achieving a durable therapeutic effect.

References

Application Note: Western Blot Analysis of AKT Degradation by INY-03-041

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations or amplification of oncogenes, is one of the most common molecular perturbations in human cancers, making AKT a prime therapeutic target.[4] INY-03-041 is a potent and selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology.[5] It functions by linking an ATP-competitive AKT inhibitor (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of AKT in cancer cell lines treated with this compound.

Data Presentation: Expected Outcome

Treatment of cancer cell lines with this compound is expected to result in a dose- and time-dependent reduction in total AKT protein levels. The following table summarizes representative quantitative data from a Western blot densitometry analysis in MDA-MB-468 cells, which express all three AKT isoforms.[4]

Table 1: Dose-Dependent Degradation of Pan-AKT by this compound

Treatment GroupConcentration (nM)Treatment Time (hours)Pan-AKT Protein Level (% of DMSO Control)
DMSO Control012100%
This compound1012~75%
This compound10012~20%
This compound25012<10%
This compound50012~25% (Hook Effect)[5]
INY-03-112 (Negative Control)25012~95%

Note: Maximal degradation is typically observed between 100 and 250 nM.[4][5] At higher concentrations (≥500 nM), a "hook effect" may be observed, leading to diminished AKT degradation.[5][7] INY-03-112 is a negative control compound that does not bind to CRBN and thus does not induce significant degradation.[4]

Visualizations

Signaling Pathway and Mechanism of Action

PI3K_AKT_INY_Pathway Mechanism of this compound Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Proteasome Proteasome AKT->Proteasome Degradation Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream INY This compound INY->AKT Binds AKT CRBN Cereblon (CRBN) E3 Ligase Complex INY->CRBN Recruits CRBN CRBN->AKT Ubiquitination Ub Ubiquitin (Ub) Degraded Degraded AKT (Fragments) Proteasome->Degraded

Caption: PI3K/AKT pathway and the mechanism of this compound-mediated AKT degradation.

Experimental Workflow

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., MDA-MB-468 cells treated with this compound) lysis 2. Cell Lysis (RIPA buffer with inhibitors) start->lysis quantify 3. Protein Quantification (BCA Assay) lysis->quantify prepare 4. Sample Preparation (Add Laemmli buffer, boil) quantify->prepare sds_page 5. SDS-PAGE (Separate proteins by size) prepare->sds_page transfer 6. Protein Transfer (Transfer to PVDF membrane) sds_page->transfer block 7. Blocking (5% non-fat milk or BSA in TBST) transfer->block primary_ab 8. Primary Antibody Incubation (Anti-pan-AKT, overnight at 4°C) block->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated secondary Ab) primary_ab->secondary_ab detect 10. Detection (ECL substrate) secondary_ab->detect image 11. Imaging (Chemiluminescence system) detect->image analyze 12. Densitometry Analysis (Quantify band intensity, normalize to loading control) image->analyze

Caption: Workflow for Western blot analysis of AKT degradation.

Experimental Protocols

This section provides a detailed methodology for assessing this compound-induced AKT degradation.

Cell Culture and Treatment
  • Cell Line: MDA-MB-468 (triple-negative breast cancer) cells are recommended due to high expression of all AKT isoforms.[4]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere and reach 70-80% confluency (approximately 24 hours).[8]

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in fresh culture medium to final concentrations (e.g., 0, 10, 100, 250, 500, 1000 nM). The final DMSO concentration should not exceed 0.5%.[8]

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

    • Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours). A 12-hour treatment is often sufficient to observe maximal degradation.[5][9]

Protein Extraction (Cell Lysis)
  • Wash: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Lyse: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[8][10]

  • Scrape and Collect: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10][11]

  • Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.

  • Standardize: Based on the concentrations, calculate the volume of lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).

SDS-PAGE and Western Blotting
  • Sample Preparation: In a new tube, mix your calculated volume of protein lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][12]

  • Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel at 120V for 1-1.5 hours or until the dye front reaches the bottom.[12][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 30 seconds before assembling the transfer sandwich. Perform a wet transfer at 100V for 60-90 minutes in a cold room or on ice.[10][13]

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10][13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against pan-AKT, diluted in the blocking buffer, overnight at 4°C with gentle shaking.[10][11] A primary antibody for a loading control (e.g., β-actin or Vinculin) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step (Step 6) three more times.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[10]

  • Imaging and Analysis:

    • Immediately capture the chemiluminescent signal using a digital imaging system.

    • Quantify the intensity of the bands using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the AKT band to the intensity of the corresponding loading control band for each sample.

    • Express the results as a percentage of the normalized AKT level in the DMSO-treated control cells.

References

Application Notes and Protocols for Cell Viability Assays with INY-03-041 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and selective pan-AKT degrader developed as a proteolysis-targeting chimera (PROTAC). It comprises the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to a ligand for the E3 ubiquitin ligase Cereblon.[1][2] This bifunctional molecule induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to a sustained inhibition of the PI3K/AKT/mTOR signaling pathway.[1][3][4] Dysregulation of this pathway is a common feature in many cancers, making AKT a compelling therapeutic target.[3][5]

This compound has demonstrated enhanced anti-proliferative effects in various cancer cell lines compared to its parent inhibitor, GDC-0068, highlighting the potential advantages of targeted protein degradation over simple inhibition.[3][4] These application notes provide detailed protocols for assessing the impact of this compound on cell viability, enabling researchers to quantify its potency and efficacy in relevant cancer cell models.

Mechanism of Action: AKT Degradation

This compound functions by hijacking the cell's natural protein disposal system. One end of the molecule binds to an AKT protein, while the other end recruits the Cereblon E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to AKT, tagging it for degradation by the proteasome. The result is a rapid and sustained depletion of cellular AKT levels, leading to a prolonged blockade of downstream signaling and subsequent inhibition of cell proliferation and survival.[1][3][4]

cluster_0 This compound Action cluster_1 Ubiquitination & Degradation This compound This compound Ternary Complex This compound :: AKT :: Cereblon Ternary Complex This compound->Ternary Complex Binds AKT AKT AKT->Ternary Complex Binds Cereblon E3 Ligase Cereblon E3 Ligase Cereblon E3 Ligase->Ternary Complex Recruited Ubiquitinated AKT Ub-AKT Ternary Complex->Ubiquitinated AKT Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated AKT Proteasome Proteasome Ubiquitinated AKT->Proteasome Targeted Degraded AKT Degraded AKT Peptides Proteasome->Degraded AKT Degradation A 1. Seed Cells (Day 0) B 2. Plate Time 0 Control A->B C 3. Treat with this compound (Day 1) A->C D 4. Incubate (72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate GR50 F->G

References

Application Notes and Protocols for INY-03-041 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent, selective, and cell-permeable pan-AKT degrader developed as a chemical probe to study the biological consequences of acute pan-AKT depletion. It is a proteolysis-targeting chimera (PROTAC) that consists of the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3][4] While extensive in vitro characterization of this compound has demonstrated its potent and durable effects on AKT signaling and cancer cell proliferation[1][2], in vivo studies are essential to evaluate its therapeutic potential.

These application notes provide an overview of the available in vivo data for this compound and detailed protocols for conducting preclinical in vivo studies, including the use of relevant animal models, pharmacokinetic analysis, and pharmacodynamic and efficacy evaluations. Due to limited publicly available in vivo data for this compound, representative protocols and data from studies with other closely related AKT degraders are also included to guide experimental design.

Signaling Pathway of this compound

The mechanism of action for this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of AKT. This process disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.

INY_03_041_Signaling_Pathway cluster_cell Cell INY03041 This compound Ternary_Complex Ternary Complex (this compound-CRBN-AKT) INY03041->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex AKT AKT (1/2/3) AKT->Ternary_Complex Downstream Downstream Signaling (e.g., mTOR, GSK3β) AKT->Downstream Ub_AKT Polyubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AKT->Proteasome Degraded_AKT Degraded AKT Proteasome->Degraded_AKT Degradation Degraded_AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of this compound-induced AKT degradation.

In Vivo Studies with this compound: Summary of Available Data

Publicly available in vivo data for this compound is limited. However, a doctoral thesis from Harvard University reported that while initial in vivo experiments with this compound did not show AKT degradation, subsequent studies using higher doses and longer time points did demonstrate in vivo efficacy.[5] This suggests that the pharmacokinetic properties of this compound may require optimization for robust in vivo activity. The same study led to the development of a second-generation pan-AKT degrader, INY-05-040, which exhibited improved in vivo properties.[5][6]

Recommended Animal Models

The choice of animal model is critical for evaluating the in vivo efficacy of this compound. Given its mechanism of action, xenograft models of human cancers with known hyperactivation of the PI3K/AKT pathway are highly recommended.

Table 1: Recommended Human Cancer Xenograft Models

Cancer TypeRecommended Cell LinesRationale for Selection
Breast Cancer T47D, ZR-75-1, MCF-7PIK3CA mutations, sensitive to AKT inhibition.[1]
Prostate Cancer PC-3, LNCaPPTEN loss, PI3K/AKT pathway activation.[7][8]
Triple-Negative Breast Cancer MDA-MB-468High expression of all three AKT isoforms.[1][2]
Ovarian Cancer IGROV1PI3K/AKT pathway activation.[8]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound or similar AKT degraders. These are representative protocols and may require optimization based on the specific animal model and experimental goals.

Protocol 1: Murine Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment to evaluate anti-tumor efficacy.

Materials:

  • Selected human cancer cell line (e.g., PC-3)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • This compound (or other AKT degrader)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of approximately 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Randomize the mice into treatment and control groups (n=6-10 mice per group). Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 75 mg/kg, daily).[7]

  • Efficacy Evaluation: Measure tumor volume and body weight every 2-3 days. Monitor the mice for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis.

Protocol 2: Pharmacokinetic (PK) Studies in Mice

This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound.

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration

  • Male CD-1 mice (or other appropriate strain)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer this compound to mice via the desired routes (e.g., a single IV bolus at 2 mg/kg and a single IP dose at 75 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Table 2: Representative Pharmacokinetic Parameters for an AKT Degrader (Compound 20/MS143) in Mice [7]

ParameterValue (at 75 mg/kg IP)
Cmax (µM) 7
Tmax (h) 2
AUC (h·ng/mL) 63,600

Note: This data is for a representative AKT degrader and may not be reflective of this compound's PK profile.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the analysis of target engagement and downstream signaling inhibition in tumor tissue.

Materials:

  • Tumor samples from the efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against total-AKT, phospho-AKT (S473), phospho-PRAS40, and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies

Procedure:

  • Tissue Homogenization: Homogenize the excised tumor tissues in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of AKT degradation and inhibition of downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

References

Troubleshooting & Optimization

Troubleshooting INY-03-041 experiments and inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INY-03-041, a potent and selective pan-AKT degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT. It is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2] By simultaneously binding to both AKT and CRBN, this compound brings the E3 ligase complex into proximity with AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This results in a prolonged inhibition of downstream signaling pathways.[3][5]

Q2: Which AKT isoforms does this compound target?

A2: this compound is a pan-AKT degrader, meaning it is effective against all three AKT isoforms: AKT1, AKT2, and AKT3.[1][5]

Q3: What are the recommended cell lines and starting concentrations for this compound treatment?

A3: this compound has been shown to be effective in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-468, which expresses high levels of all three AKT isoforms.[3][5] Other sensitive cell lines include T47D, ZR-75-1, LNCaP, and MCF-7.[5] Maximal degradation is typically observed between 100 to 250 nM after a 12 to 24-hour treatment.[1][3][4]

Q4: How does the effect of this compound compare to its parent AKT inhibitor, GDC-0068?

A4: this compound demonstrates more potent and durable effects on downstream signaling compared to GDC-0068.[3][5] While GDC-0068 is a reversible inhibitor, this compound induces the degradation of AKT, leading to a sustained suppression of downstream signaling for up to 96 hours, even after the compound is washed out.[3][5] This prolonged action may contribute to its enhanced anti-proliferative effects.[5]

Troubleshooting Guide

Issue 1: Inconsistent or No AKT Degradation

Potential Causes and Solutions

Potential CauseRecommended Solution
Suboptimal Compound Concentration Titrate this compound to determine the optimal concentration for your specific cell line. Maximal degradation is often seen in the 100-250 nM range.[1][3]
"Hook Effect" at High Concentrations At concentrations of 500 nM and greater, AKT degradation may be diminished due to the formation of binary complexes (this compound with either AKT or CRBN) instead of the productive ternary complex (AKT-INY-03-041-CRBN).[1] If you are using high concentrations, perform a dose-response experiment with lower concentrations.
Inappropriate Incubation Time Partial degradation of AKT can be observed as early as 4 hours, with progressive degradation up to 24 hours.[1] Optimize your incubation time accordingly.
Cell Health and Passage Number Use cells with a low passage number and ensure they are in the logarithmic growth phase.[6][7] High passage numbers can lead to phenotypic and genotypic changes, altering cellular responses.[6]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[6]
Incorrect Reagent Preparation Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization in the appropriate solvent (e.g., DMSO).
Issue 2: High Variability Between Replicates

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[6]
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques. Pre-wet pipette tips before aspirating reagents.[6][7]
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can lead to increased reagent concentration and cell stress. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[6][7]
Reagent and Consumable Variability Be aware of lot-to-lot differences in reagents, antibodies, and plasticware.[6]

Experimental Protocols

Protocol 1: Dose-Response Analysis of AKT Degradation by Western Blot
  • Cell Seeding: Seed MDA-MB-468 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10 nM to 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound. Incubate for 12-24 hours at 37°C and 5% CO2.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin or GAPDH). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the AKT levels to the loading control.

Protocol 2: Analysis of Downstream Signaling
  • Experimental Setup: Follow steps 1-3 from Protocol 1.

  • Western Blotting: Following cell lysis and protein quantification, perform Western blotting as described in Protocol 1.

  • Antibody Incubation: In addition to AKT and loading control antibodies, probe for key downstream signaling proteins such as phosphorylated PRAS40 (pPRAS40).[3][5]

  • Analysis: Analyze the levels of pPRAS40 relative to total PRAS40 or a loading control to assess the impact of AKT degradation on downstream pathway activity.

Visualizations

INY_03_041_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_3 Cellular Machinery cluster_4 Ternary Complex Formation This compound This compound AKT AKT This compound->AKT Binds CRBN Cereblon (CRBN) This compound->CRBN Recruits Ternary AKT This compound CRBN Proteasome Proteasome Degraded AKT Degraded AKT Proteasome->Degraded AKT Ub Ubiquitin Ub->Proteasome Degradation Ternary->Ub Ubiquitination

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plates start->seed_cells overnight_incubation Incubate overnight for attachment seed_cells->overnight_incubation prepare_compound Prepare serial dilutions of this compound overnight_incubation->prepare_compound treat_cells Treat cells with this compound and controls overnight_incubation->treat_cells prepare_compound->treat_cells incubation Incubate for 12-24 hours treat_cells->incubation harvest_cells Harvest cells (Lysis) incubation->harvest_cells protein_quant Protein Quantification harvest_cells->protein_quant western_blot Western Blot Analysis (AKT, pPRAS40) protein_quant->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Troubleshooting_Logic start Inconsistent Results? check_concentration Verify this compound Concentration start->check_concentration is_hook_effect High Concentration (>500nM)? check_concentration->is_hook_effect reduce_concentration Perform dose-response with lower concentrations is_hook_effect->reduce_concentration Yes check_incubation Optimize Incubation Time (4-24h) is_hook_effect->check_incubation No reduce_concentration->check_incubation check_cell_health Assess Cell Health (Passage #, Mycoplasma) check_incubation->check_cell_health check_protocol Review Protocol Execution (Seeding, Pipetting) check_cell_health->check_protocol mitigate_edge_effect Mitigate Edge Effects check_protocol->mitigate_edge_effect end Consistent Results mitigate_edge_effect->end

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: INY-03-041 and the High-Concentration "Hook Effect"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-AKT degrader, INY-03-041. The focus is on understanding and mitigating the "hook effect" observed at high concentrations of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective PROTAC (Proteolysis Targeting Chimera)-based pan-AKT degrader.[1][2] It functions by inducing the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3] this compound is a heterobifunctional molecule composed of an ATP-competitive AKT inhibitor, Ipatasertib, linked to Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding brings AKT into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of AKT by the proteasome.

Q2: What is the "hook effect" in the context of this compound?

A2: The "hook effect" with this compound refers to a paradoxical decrease in AKT degradation at very high concentrations of the compound.[3][4] Instead of observing a dose-dependent increase in degradation that plateaus, the degradation efficacy diminishes at concentrations of 500 nM and greater.[1][3] This results in a bell-shaped dose-response curve.[4]

Q3: What causes the "hook effect" with PROTACs like this compound?

A3: The hook effect with PROTACs is caused by the formation of unproductive binary complexes at high concentrations.[4][5] For this compound to be effective, it must form a productive ternary complex, consisting of AKT, this compound, and the CRBN E3 ligase.[4] At excessive concentrations, this compound can independently bind to either AKT or CRBN, forming binary complexes (AKT-INY-03-041 or CRBN-INY-03-041). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for degradation.[4][5]

Q4: At what concentrations is the hook effect typically observed for this compound?

A4: Studies have shown that maximal degradation of AKT isoforms with this compound is observed in the concentration range of 100 to 250 nM.[1][3] The hook effect, characterized by diminished AKT degradation, is reported at concentrations of 500 nM and higher.[1][3]

Troubleshooting Guide

Issue: Reduced or no AKT degradation observed at high concentrations of this compound.

This is a classic presentation of the hook effect. The following steps can help you troubleshoot and confirm this phenomenon in your experiments.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
This compound IC50 (Inhibition)
AKT12.0 nMBiochemical Assay[1][2]
AKT26.8 nMBiochemical Assay[1][2]
AKT33.5 nMBiochemical Assay[1][2]
Optimal Degradation Concentration 100 - 250 nMMDA-MB-468[1][3]
Hook Effect Concentration ≥ 500 nMMDA-MB-468[1][3]

Experimental Protocols

Protocol 1: Western Blotting to Assess this compound-Mediated AKT Degradation

This protocol outlines the steps to quantify the degradation of AKT in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, and a loading control like anti-Vinculin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A wide concentration range is recommended to observe the hook effect (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM). Include a vehicle-only control (DMSO).

  • Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 12 or 24 hours).[3]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pan-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the AKT signal to the loading control. Plot the normalized AKT levels against the concentration of this compound to visualize the dose-response curve and the hook effect.

Visualizations

INY_03_041_Mechanism cluster_PROTAC This compound cluster_Cell Cellular Environment Ipatasertib Ipatasertib (AKT Binder) Linker Linker Ipatasertib->Linker AKT AKT Protein Ipatasertib->AKT Binds Lenalidomide Lenalidomide (CRBN Binder) Linker->Lenalidomide CRBN CRBN E3 Ligase Lenalidomide->CRBN Binds Proteasome Proteasome AKT->Proteasome Degradation Ubiquitin Ubiquitin CRBN->Ubiquitin Recruits Ubiquitin->AKT Ubiquitination

Caption: Mechanism of action of this compound PROTAC.

Hook_Effect_Logic cluster_low_conc Low to Optimal Concentration cluster_high_conc High Concentration (Hook Effect) Ternary_Complex Productive Ternary Complex (AKT-PROTAC-CRBN) Degradation AKT Degradation Ternary_Complex->Degradation Binary_AKT Unproductive Binary Complex (AKT-PROTAC) No_Degradation Reduced AKT Degradation Binary_AKT->No_Degradation Binary_CRBN Unproductive Binary Complex (PROTAC-CRBN) Binary_CRBN->No_Degradation PROTAC This compound PROTAC->Ternary_Complex PROTAC->Binary_AKT PROTAC->Binary_CRBN AKT AKT Protein AKT->Ternary_Complex AKT->Binary_AKT CRBN CRBN E3 Ligase CRBN->Ternary_Complex CRBN->Binary_CRBN

Caption: The logic behind the PROTAC hook effect.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3B, FOXO) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response INY03041 This compound INY03041->AKT Induces Degradation

Caption: The PI3K/AKT signaling pathway and the action of this compound.

References

Off-target effects of INY-03-041 and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of INY-03-041, a potent and selective PROTAC-based pan-AKT degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC). It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN)[1][2]. Its primary function is to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) by bringing them into proximity with the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome[3].

Q2: What are the known on-target activities of this compound?

This compound is a potent pan-AKT degrader. It biochemically inhibits the kinase activity of the AKT isoforms and also induces their degradation. The reported IC50 values for kinase inhibition are summarized below.

TargetIC50 (nM)
AKT12.0[1][3][4]
AKT26.8[1][3][4]
AKT33.5[1][3][4]

In cellular assays, this compound induces potent degradation of all three AKT isoforms, with maximal degradation typically observed between 100 and 250 nM after a 12-hour treatment in cell lines such as MDA-MB-468[1][3].

Q3: What are the known off-target effects of this compound?

This compound has been observed to have off-target activities, particularly at higher concentrations. These can be categorized as:

  • Kinase Inhibition: this compound exhibits in vitro inhibitory activity against S6K1 and PKG1, which are known off-targets of its parent inhibitor, GDC-0068[3]. However, proteomic studies have not shown downregulation of these kinases, suggesting it may not induce their degradation[3].

  • Lenalidomide-mediated Effects: As this compound contains a lenalidomide moiety, it can induce the degradation of neo-substrates of Cereblon, such as the zinc finger proteins Ikaros (IKZF1) and Aiolos (IKZF3), and RNF166[3].

  • Phenotypic Effects Unrelated to AKT Degradation: In some cell lines, such as MDA-MB-468 and HCC1937, the anti-proliferative effects of this compound at elevated concentrations appear to be independent of AKT degradation. This is suggested by the similar effects observed with its inactive, non-CRBN binding control, INY-03-112[3][4].

Off-TargetIC50 (nM)
S6K137.3[1][3]
PKG133.2[1][3]

Q4: How can I control for the off-target effects of this compound in my experiments?

Several control strategies are recommended:

  • Use of a Negative Control Compound: The most critical control is the use of a structurally similar analog of this compound that does not bind to Cereblon, such as INY-03-112 [3][4]. This control helps to distinguish between effects caused by AKT degradation (which will not occur with INY-03-112) and those caused by off-target inhibition or other non-CRBN-mediated effects.

  • Dose-Response Experiments: Conduct experiments over a range of this compound concentrations. On-target effects should occur at lower concentrations consistent with its degradation potency (typically 100-250 nM), while off-target effects may only appear at higher concentrations[3]. Be mindful of the "hook effect," where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex[3][5].

  • Orthogonal Approaches: Validate key findings using an alternative method for reducing AKT activity, such as siRNA, shRNA, or CRISPR-Cas9 mediated gene knockout/knockdown[6][7].

  • Biochemical Selectivity Profiling: If a novel off-target effect is suspected, consider performing a broad kinase screen (e.g., KINOMEscan) to identify other potential kinase targets[3].

Troubleshooting Guides

Issue 1: I am observing a phenotype (e.g., decreased cell proliferation) at high concentrations of this compound, but not at the optimal degradation concentration.

  • Possible Cause: The observed phenotype may be due to an off-target effect unrelated to AKT degradation.

  • Troubleshooting Steps:

    • Run the INY-03-112 control: Treat your cells with the same concentrations of the non-CRBN binding control, INY-03-112. If you observe the same phenotype with INY-03-112, it strongly suggests the effect is independent of AKT degradation[3][4].

    • Confirm AKT degradation: Perform a western blot to confirm that AKT degradation is occurring at the lower concentrations where you do not see the phenotype and that the "hook effect" may be occurring at the higher, problematic concentrations[3].

    • Lower the concentration: Focus your experiments on the concentration range where maximal AKT degradation is observed (e.g., 100-250 nM) to minimize off-target effects.

Issue 2: My results with this compound are inconsistent with previous findings using AKT inhibitors.

  • Possible Cause: this compound acts by inducing degradation, which can lead to more sustained and potent downstream effects compared to reversible inhibition[3][4].

  • Troubleshooting Steps:

    • Time-course experiment: The prolonged effects of this compound can last for several days, even after washout of the compound[3]. Compare the duration of your phenotype with that of a reversible AKT inhibitor.

    • Washout experiment: To directly assess the durability of the effect, treat cells with this compound for a defined period (e.g., 12-24 hours), then wash the compound out and continue to monitor the phenotype and AKT levels over time[3].

    • Analyze downstream signaling: Western blot for downstream markers of AKT signaling, such as phosphorylated PRAS40 (pPRAS40), to compare the potency and duration of signaling inhibition between this compound and an AKT inhibitor[3].

Experimental Protocols

Protocol 1: Validating On-Target AKT Degradation and Assessing Off-Target Effects on S6K1

Objective: To confirm that this compound induces the degradation of AKT in a dose-dependent manner and to assess if it also degrades the off-target kinase S6K1.

Methodology:

  • Cell Culture: Plate cells (e.g., MDA-MB-468) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM), the negative control INY-03-112 (at the same concentrations), and a vehicle control (e.g., DMSO) for 12-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Pan-AKT

      • AKT1, AKT2, AKT3 (isoform-specific)

      • S6K1

      • A loading control (e.g., Vinculin, GAPDH, or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of AKT and S6K1 in the treated samples to the vehicle control.

Visualizations

INY_03_041_Mechanism cluster_cell Cell INY03041 This compound AKT AKT INY03041->AKT Binds to AKT CRBN Cereblon (CRBN) E3 Ligase Complex INY03041->CRBN Ub Ubiquitin (Ub) CRBN->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting for Degradation DegradedAKT Degraded AKT Fragments Proteasome->DegradedAKT Degradation

Caption: Mechanism of action of this compound as an AKT degrader.

Off_Target_Control_Workflow start Start: Observe Phenotype with This compound treat_control Treat cells with INY-03-112 (negative control) at the same concentrations start->treat_control observe_phenotype Observe Phenotype with INY-03-112? treat_control->observe_phenotype phenotype_present Phenotype is likely an OFF-TARGET effect unrelated to AKT degradation observe_phenotype->phenotype_present Yes phenotype_absent Phenotype is likely an ON-TARGET effect mediated by AKT degradation observe_phenotype->phenotype_absent No validate_degradation Confirm AKT degradation via Western Blot at effective concentrations phenotype_absent->validate_degradation orthogonal_exp Perform orthogonal experiments (e.g., siRNA, CRISPR) to validate the on-target effect validate_degradation->orthogonal_exp

Caption: Experimental workflow to control for off-target effects.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., PRAS40, GSK3β, FOXO) AKT->Downstream Phosphorylates/ Inhibits Degradation Degradation AKT->Degradation Cell_Functions Cell Proliferation, Survival, Metabolism Downstream->Cell_Functions Regulates INY03041 This compound INY03041->AKT Induces

Caption: Simplified AKT signaling pathway and the point of intervention by this compound.

References

Overcoming resistance to INY-03-041 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INY-03-041, a potent and selective pan-AKT degrader. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3][4][5] It is a heterobifunctional molecule composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][5] By simultaneously binding to both AKT and CRBN, this compound brings the E3 ligase in close proximity to AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This event-driven mechanism allows for a prolonged and sustained inhibition of downstream AKT signaling compared to traditional AKT inhibitors.[5][7][8]

Q2: What are the optimal concentrations for this compound in cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell line and the duration of the experiment. In MDA-MB-468 cells, potent degradation of all three AKT isoforms has been observed with concentrations between 100 and 250 nM after a 12-hour treatment. It is important to note that at concentrations of 500 nM and higher, a phenomenon known as the "hook effect" can occur, where the degradation of AKT is diminished. This is due to the formation of binary complexes (this compound with either AKT or CRBN) that do not lead to a productive ternary complex for degradation. Therefore, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

Q3: How does the anti-proliferative effect of this compound compare to its parent AKT inhibitor, Ipatasertib (GDC-0068)?

A3: this compound has demonstrated enhanced anti-proliferative effects compared to Ipatasertib in sensitive cell lines.[7][8] For instance, in ZR-75-1 breast cancer cells, this compound exhibited a 14-fold increase in potency compared to GDC-0068.[7] This enhanced effect is attributed to the sustained degradation of AKT and the prolonged inhibition of downstream signaling pathways.[5][7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Reduced or no degradation of AKT protein observed.

Potential Cause Troubleshooting Steps
Suboptimal concentration of this compound Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. Be mindful of the "hook effect" at higher concentrations.
Insufficient treatment duration Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment time for maximal AKT degradation in your cell line. Partial degradation can be observed as early as 4 hours, with progressive loss of AKT over 24 hours.
Compromised E3 ligase machinery - Check CRBN expression: Verify the expression level of Cereblon (CRBN) in your cell line via Western blot or qPCR. Low or absent CRBN expression will impair the activity of this compound.[1][2][3] - Check other E3 ligase components: Ensure the expression of other essential components of the CRL4-CRBN complex, such as CUL4A and DDB1.[7]
Cell line is inherently resistant Some cancer cell lines are known to be insensitive to AKT inhibition.[6][8] Consider using a cell line with a known dependency on the PI3K/AKT signaling pathway. Resistance to an AKT degrader has been associated with low baseline AKT phosphorylation and the presence of KRAS or BRAF mutations.[9][10]
Improper compound handling and storage This compound should be stored as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Problem 2: Acquired resistance to this compound after prolonged treatment.

Potential Cause Troubleshooting Steps
Downregulation or mutation of CRBN - Sequence the CRBN gene: Check for mutations in the CRBN gene that may prevent this compound binding. - Quantify CRBN expression: Compare CRBN protein and mRNA levels in resistant cells to the parental, sensitive cells using Western blot and qPCR, respectively.[1][2]
Alterations in other E3 ligase components Analyze the expression and mutational status of other components of the CRL4-CRBN complex, such as CUL4A and DDB1, in resistant versus sensitive cells.
Upregulation of AKT or compensatory signaling pathways - Assess AKT protein levels: Determine if there is an overexpression of total AKT in the resistant cells. - Analyze related signaling pathways: Investigate the activation status of parallel or downstream signaling pathways that might compensate for the loss of AKT signaling, such as the MAPK/ERK pathway.

Data Presentation

Table 1: In Vitro Potency of this compound

Target IC50 (nM)
AKT12.0
AKT26.8
AKT33.5
S6K137.3
PKG133.2
Data from MedchemExpress and You et al., 2020.[1][7]

Table 2: Anti-proliferative Activity of this compound vs. GDC-0068

Cell Line Compound GR50 (nM)
ZR-75-1This compound16
GDC-0068229
Data from You et al., 2020.[7]

Experimental Protocols

1. Western Blot for AKT Degradation

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AKT (pan-AKT, p-AKT), CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • The following day, treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50/IC50 values.

Mandatory Visualizations

INY_03_041_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Proteasome Proteasome AKT->Proteasome Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Binds CRBN CRBN This compound->CRBN Binds CRBN->AKT Forms Ternary Complex Ub Ubiquitin Ub->AKT Ubiquitination Degraded AKT Degraded AKT Proteasome->Degraded AKT

Caption: Mechanism of action of this compound leading to AKT degradation.

Troubleshooting_Workflow start Start: No/Reduced AKT Degradation check_conc 1. Verify this compound Concentration & Duration start->check_conc conc_ok Optimal? check_conc->conc_ok check_e3 2. Assess E3 Ligase Components (CRBN, CUL4A) conc_ok->check_e3 Yes optimize_conc Action: Perform Dose-Response & Time-Course conc_ok->optimize_conc No e3_ok Expressed? check_e3->e3_ok check_resistance 3. Evaluate Intrinsic Cell Line Resistance e3_ok->check_resistance Yes use_new_cells Action: Use Cell Line with Known CRBN Expression e3_ok->use_new_cells No resistance_ok Sensitive Genotype? check_resistance->resistance_ok re_evaluate Re-evaluate Experiment (Compound integrity, etc.) resistance_ok->re_evaluate Yes select_sensitive_line Action: Select a Cell Line with PI3K/AKT Dependency resistance_ok->select_sensitive_line No

Caption: Troubleshooting workflow for reduced AKT degradation.

Acquired_Resistance_Logic cluster_cause1 cluster_cause2 cluster_cause3 start Observation: Acquired Resistance to this compound cause1 Mechanism 1: Alteration in E3 Ligase Complex start->cause1 cause2 Mechanism 2: Target Protein Alteration start->cause2 cause3 Mechanism 3: Activation of Compensatory Pathways start->cause3 c1a CRBN Mutation or Downregulation cause1->c1a c1b CUL4A/DDB1 Alteration cause1->c1b c2a AKT Overexpression cause2->c2a c3a Upregulation of MAPK/ERK Pathway cause3->c3a

Caption: Potential mechanisms of acquired resistance to this compound.

References

Technical Support Center: Investigating INY-03-041-Induced AKT Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming that the degradation of AKT protein induced by the PROTAC degrader INY-03-041 is dependent on the proteasome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is a pan-AKT degrader composed of an ATP-competitive AKT inhibitor, Ipatasertib (also known as GDC-0068), linked to Lenalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By simultaneously binding to both AKT and CRBN, this compound facilitates the ubiquitination of all three AKT isoforms (AKT1, AKT2, and AKT3), marking them for degradation by the proteasome[3][4].

Q2: How can I confirm that this compound-induced AKT degradation is proteasome-dependent in my cell line?

A2: The most direct method to confirm proteasome-dependent degradation is to co-treat your cells with this compound and a proteasome inhibitor. If this compound's effect is proteasome-dependent, the inhibitor will block the degradation of AKT, leading to a rescue of AKT protein levels compared to cells treated with this compound alone. Commonly used proteasome inhibitors for this purpose include MG132 and Bortezomib[3][4][5][6].

Q3: What results should I expect from a co-treatment experiment with a proteasome inhibitor?

A3: In a successful experiment, you should observe the following results via Western blot analysis:

  • Vehicle Control (e.g., DMSO): Normal, baseline levels of AKT protein.

  • This compound alone: A significant reduction in AKT protein levels.

  • Proteasome inhibitor alone: A slight increase or no change in baseline AKT levels.

  • This compound + Proteasome inhibitor: A rescue of AKT protein levels, which should be comparable to or higher than the vehicle control. This indicates that the degradation of AKT was blocked by inhibiting the proteasome[3][4].

A4: Yes, you can perform an in vivo ubiquitination assay. This experiment aims to detect the increase in polyubiquitinated AKT species in the presence of this compound, especially when the proteasome is inhibited. This provides direct evidence that this compound is inducing the ubiquitination of AKT, the necessary step prior to proteasomal degradation[7][8][9].

Troubleshooting Guides

Problem 1: I am not seeing a rescue of AKT levels after co-treatment with a proteasome inhibitor.

  • Possible Cause 1: Ineffective concentration of the proteasome inhibitor.

    • Solution: Titrate the concentration of your proteasome inhibitor (e.g., MG132 or Bortezomib) to ensure it is effectively inhibiting proteasomal activity in your specific cell line. You can assess its effectiveness by looking for the accumulation of poly-ubiquitinated proteins via Western blot using an anti-ubiquitin antibody.

  • Possible Cause 2: Inappropriate timing of treatment.

    • Solution: Pre-incubate the cells with the proteasome inhibitor for 1-2 hours before adding this compound. This ensures that the proteasome is already inhibited when the degradation of AKT is initiated.

  • Possible Cause 3: Cell line-specific effects.

    • Solution: Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. You can verify this by Western blot or qPCR.

Problem 2: I am seeing significant cell death in my co-treatment experiments.

  • Possible Cause: Proteasome inhibitors can be toxic to cells, especially with prolonged exposure.

    • Solution 1: Reduce the incubation time for the co-treatment. A 4-8 hour window is often sufficient to observe the rescue of protein degradation.

    • Solution 2: Lower the concentration of the proteasome inhibitor to the minimum effective concentration that still inhibits proteasomal activity without causing excessive cytotoxicity.

Experimental Protocols

Protocol 1: Co-treatment with Proteasome Inhibitor and Western Blot Analysis

Objective: To determine if the degradation of AKT induced by this compound is dependent on the proteasome.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound

  • Proteasome inhibitor (e.g., MG132 or Bortezomib)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pan-AKT, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare the following treatment conditions in fresh media:

    • Vehicle control (DMSO)

    • This compound (e.g., 250 nM)

    • Proteasome inhibitor (e.g., MG132 at 10 µM or Bortezomib at 100 nM)

    • Proteasome inhibitor (pre-treatment) + this compound

  • For the co-treatment condition, pre-incubate the cells with the proteasome inhibitor for 1-2 hours.

  • Add this compound to the designated wells and incubate for the desired time (e.g., 4, 8, or 12 hours).

  • After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blot analysis using antibodies against AKT and a loading control.

  • Develop the blot using a chemiluminescent substrate and image the results.

Expected Quantitative Data Summary:

Treatment ConditionRelative AKT Protein Level (Normalized to Loading Control)
Vehicle (DMSO)1.0
This compound< 0.3
Proteasome Inhibitor~1.0 - 1.2
This compound + Proteasome Inhibitor> 0.8
Protocol 2: In Vivo Ubiquitination Assay

Objective: To detect the accumulation of polyubiquitinated AKT in response to this compound treatment.

Materials:

  • Cell line of interest

  • Plasmids encoding His-tagged Ubiquitin (His-Ub)

  • Transfection reagent

  • This compound

  • MG132

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)

  • Ni-NTA agarose beads

  • Wash buffers

  • Elution buffer

  • Primary antibodies: anti-AKT, anti-His-tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Transfect cells with a plasmid encoding His-tagged ubiquitin.

  • Allow cells to express the plasmid for 24-48 hours.

  • Pre-treat the cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours.

  • Treat the cells with this compound (e.g., 250 nM) for 4-6 hours.

  • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the ubiquitinated proteins from the beads.

  • Analyze the eluates by Western blot using an anti-AKT antibody to detect ubiquitinated AKT species, which will appear as a high molecular weight smear.

Expected Quantitative Data Summary:

Treatment ConditionRelative Ubiquitinated AKT Signal (Normalized to Input)
Vehicle (DMSO)Baseline
This compound + MG132Increased signal (smear at higher molecular weight)

Visualizations

Caption: Mechanism of this compound-induced AKT degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Conditions cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., MDA-MB-468) DMSO Vehicle (DMSO) Seed_Cells->DMSO 2. Treat Cells INY_only This compound Seed_Cells->INY_only 2. Treat Cells PI_only Proteasome Inhibitor (e.g., MG132) Seed_Cells->PI_only 2. Treat Cells Co_treatment Pre-treat with Inhibitor, then add this compound Seed_Cells->Co_treatment 2. Treat Cells Lysis 3. Cell Lysis DMSO->Lysis INY_only->Lysis PI_only->Lysis Co_treatment->Lysis BCA 4. Protein Quantification Lysis->BCA WB 5. Western Blot (Anti-AKT, Anti-Actin) BCA->WB Imaging 6. Imaging & Densitometry WB->Imaging

Caption: Workflow for proteasome inhibitor co-treatment experiment.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Possible Outcomes cluster_conclusions Conclusions Hypothesis This compound degrades AKT via the proteasome Experiment Co-treat with Proteasome Inhibitor Hypothesis->Experiment Outcome_A AKT degradation is blocked Experiment->Outcome_A If... Outcome_B AKT is still degraded Experiment->Outcome_B If... Conclusion_A Hypothesis Supported: Degradation is proteasome-dependent Outcome_A->Conclusion_A Then... Conclusion_B Hypothesis Rejected: Degradation is proteasome-independent Outcome_B->Conclusion_B Then...

Caption: Logical framework for interpreting experimental results.

References

Addressing variability in INY-03-041's anti-proliferative effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INY-03-041 in anti-proliferative studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

IssuePossible CauseRecommended Solution
High variability in anti-proliferative effects (e.g., inconsistent IC50/GI50 values) between experiments. Cellular Factors: • Cell line heterogeneity. • High cell passage number leading to phenotypic drift.[1][2] • Inconsistent cell seeding density.[3][4]Cell Line Maintenance: • Use cell lines from a reputable cell bank and perform regular cell line authentication. • Work with low passage number cells and establish a cell banking system.[5][6] Assay Optimization: • Optimize cell seeding density for each cell line to ensure exponential growth throughout the experiment.[7][8]
Experimental Conditions: • Variations in incubation time. • "Edge effect" in microplates.Protocol Standardization: • Maintain consistent incubation times for compound treatment. • To mitigate the edge effect, fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.
No significant anti-proliferative effect observed. Cell Line Resistance: • The cell line may be insensitive to AKT degradation.[9]Cell Line Selection: • Screen a panel of cell lines to identify those sensitive to AKT pathway inhibition.
Suboptimal Compound Concentration: • The concentrations tested may be too low.Dose-Response: • Perform a wide dose-response experiment to determine the effective concentration range.
Compound Instability: • Improper storage or handling of this compound.Compound Handling: • Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment.
"Hook effect" observed (decreased degradation at higher concentrations). Ternary Complex Formation: • At high concentrations, the formation of binary complexes (this compound with either AKT or Cereblon) can outcompete the formation of the productive ternary complex required for degradation.[10][11]Concentration Optimization: • Characterize the full dose-response curve to identify the optimal concentration for maximal degradation and avoid concentrations that exhibit the hook effect.[12]
Discrepancy between AKT degradation and anti-proliferative effect. Off-Target Effects: • At elevated concentrations, the anti-proliferative effects of this compound may be due to off-target activities unrelated to AKT degradation.[9][13]Control Experiments: • Use a non-binding control compound to distinguish between on-target and off-target effects.
Cytostatic vs. Cytotoxic Effects: • this compound may be causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic).Mechanism of Action Studies: • Perform cell cycle analysis and apoptosis assays to further characterize the cellular response to this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a potent and selective pan-AKT degrader.[12] It is a Proteolysis Targeting Chimera (PROTAC) that consists of an AKT inhibitor (Ipatasertib) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[12] this compound functions by inducing the formation of a ternary complex between AKT and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of AKT.[9][14]

2. What are the known off-target effects of this compound?

This compound has been shown to inhibit S6K1 and PKG1 in vitro.[12] At higher concentrations, its anti-proliferative effects in some cell lines may be attributable to off-target effects not related to AKT degradation.[9][13]

3. How should I store and handle this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

4. How do I choose the right cell lines to test this compound?

Select cell lines with a known dependence on the PI3K/AKT signaling pathway for proliferation and survival. Cell lines with activating mutations in PIK3CA or loss of PTEN are often good candidates. It is advisable to screen a panel of cell lines to determine their relative sensitivity.

5. What is the typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound is cell line-dependent. A common starting point for a dose-response curve is from 1 nM to 10 µM. It is crucial to perform a full dose-response to identify the optimal concentration for AKT degradation and to observe any potential "hook effect" at higher concentrations.[12]

Quantitative Data

The following table summarizes the growth inhibition (GI50) values of this compound in various cancer cell lines after a 5-day treatment.

Cell LineCancer TypeGI50 (µM)
BT474Breast Cancer0.4 ± 0.2[10]
PC3Prostate CancerComparable to GDC-0068[10]
MDA-MB-468Triple-Negative Breast CancerComparable to GDC-0068[10]

Experimental Protocols

Protocol for a Standard Anti-Proliferative Assay (e.g., using CellTiter-Glo®)

This protocol provides a general guideline for assessing the anti-proliferative effects of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear bottom, tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the optimized seeding density in complete culture medium. d. Seed the cells into a 96-well plate at the predetermined optimal density and incubate overnight.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. b. Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells. c. Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. c. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a luminometer.

  • Data Analysis: a. Subtract the background luminescence (from wells with medium only). . Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value. It is recommended to use growth rate inhibition (GR) metrics to account for variations in cell division rates.[9][15][16]

Visualizations

INY_03_041_Mechanism_of_Action cluster_0 This compound Mediated AKT Degradation INY This compound Ternary Ternary Complex (AKT-INY-CRBN) INY->Ternary AKT AKT AKT->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degraded_AKT Degraded AKT Proteasome->Degraded_AKT Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader of AKT.

Experimental_Workflow cluster_workflow General Experimental Workflow start Optimize Cell Seeding Density seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for Desired Duration treat->incubate assay Perform Anti-Proliferation Assay incubate->assay read Read Plate (e.g., Luminescence) assay->read analyze Analyze Data (Calculate GI50/GR50) read->analyze end Determine Anti-Proliferative Effect analyze->end

Caption: A general workflow for assessing the anti-proliferative effects of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Inconsistent Results rect_node rect_node start Inconsistent Results? check_cells Cell Health & Passage? start->check_cells check_density Consistent Seeding? check_cells->check_density [Healthy] sol_cells Use low passage, authenticated cells check_cells->sol_cells [Unhealthy/High Passage] check_protocol Standardized Protocol? check_density->check_protocol [Consistent] sol_density Optimize and ensure uniform seeding check_density->sol_density [Inconsistent] check_compound Compound Integrity? check_protocol->check_compound [Standardized] sol_protocol Standardize all experimental steps check_protocol->sol_protocol [Not Standardized] sol_compound Use fresh compound dilutions check_compound->sol_compound [Degraded] end Consistent Results check_compound->end [Good] sol_cells->end sol_density->end sol_protocol->end sol_compound->end

References

Technical Support Center: INY-03-041 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using INY-03-041, a potent and selective pan-AKT degrader. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of all three isoforms of the AKT protein kinase (AKT1, AKT2, and AKT3).[1][2][3][4] It is a heterobifunctional molecule composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][5] By simultaneously binding to both AKT and CRBN, this compound brings the E3 ligase in close proximity to AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[2][6] This results in a sustained inhibition of downstream AKT signaling.[2][6][7]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is to study the functional consequences of depleting AKT protein levels in cells. This allows researchers to investigate the role of AKT in various cellular processes, such as proliferation, survival, and metabolism, with a different mechanism of action compared to traditional small molecule inhibitors that only block the kinase activity.[2][7] It has been shown to have more potent anti-proliferative effects compared to its parent AKT inhibitor, GDC-0068, in certain cancer cell lines.[6][7]

Q3: What are the essential negative controls for an experiment with this compound?

A3: To ensure the observed effects are specifically due to the CRBN-mediated degradation of AKT, the following negative controls are crucial:

  • Non-CRBN Binding Control (INY-03-112): This is the most critical negative control. INY-03-112 is an analog of this compound that is modified to prevent it from binding to CRBN.[6][7][8] It should retain its ability to bind to AKT but will not induce its degradation. Comparing the effects of this compound to INY-03-112 helps to distinguish between effects caused by AKT degradation versus those arising from simple AKT inhibition or potential off-target effects of the molecule.[6][7][9]

  • Parent AKT Inhibitor (Ipatasertib/GDC-0068): This control helps to differentiate the effects of AKT degradation from those of AKT inhibition.[6][7]

  • E3 Ligase Ligand (Lenalidomide): This control accounts for any effects caused by the CRBN-binding component of this compound alone.[6][7]

  • Vehicle Control (e.g., DMSO): This is a standard control to account for any effects of the solvent used to dissolve the compounds.[6]

Troubleshooting Guide

Q4: I am not observing AKT degradation after treating my cells with this compound. What could be the issue?

A4: Several factors could contribute to a lack of AKT degradation:

  • Cell Line Specificity: The expression levels of AKT isoforms and CRBN can vary between cell lines. Ensure your cell line expresses sufficient levels of both.

  • Compound Concentration and Treatment Time: Degradation is dose- and time-dependent. A typical starting point is treatment with 100-250 nM this compound for 12-24 hours.[1][6][10] You may need to perform a dose-response and time-course experiment to optimize the conditions for your specific cell line.

  • The "Hook Effect": At very high concentrations (e.g., >500 nM), PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[6][9] This is because the bifunctional molecule independently saturates both the target protein and the E3 ligase, preventing the formation of the ternary complex required for degradation. If you are using high concentrations, try testing a lower concentration range.

  • Proteasome Inhibition: The degradation of ubiquitinated proteins is dependent on the proteasome. Ensure that other treatments or cellular conditions are not inhibiting proteasome function.

Q5: The anti-proliferative effects of this compound in my experiment are similar to the non-CRBN binding control (INY-03-112). What does this indicate?

A5: If the anti-proliferative effects of this compound and INY-03-112 are comparable, it suggests that the observed phenotype may be due to off-target effects or the kinase inhibitory activity of the molecule, rather than AKT degradation.[6][7] This has been observed in cell lines that are insensitive to AKT inhibition.[6][7] It is essential to confirm AKT degradation via Western blot in parallel with your functional assays.

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with this compound (e.g., 10, 50, 100, 250, 500 nM), the negative control INY-03-112 (at the same concentrations), the parent inhibitor GDC-0068, lenalidomide, and a vehicle control (DMSO) for the desired time (e.g., 12 or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT, AKT1, AKT2, AKT3, phospho-AKT (e.g., Ser473, Thr308), downstream signaling proteins (e.g., pPRAS40, pS6), and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
AKT12.0[1][6]
AKT26.8[1][6]
AKT33.5[1][6]
S6K137.3[1][6]
PKG133.2[1][6]

Table 2: Example Anti-proliferative Activity (GR₅₀ values in nM)

Cell LineThis compoundGDC-0068INY-03-112
ZR-75-116[6][7]229[6][7]Significantly less potent than this compound[6][7]
MDA-MB-468Similar to INY-03-112[6][7]Less potent than this compound[6][7]Similar to this compound[6][7]
HCC1937Similar to INY-03-112[6][7]Less potent than this compound[6][7]Similar to this compound[6][7]

Visualizations

INY_03_041_MoA cluster_PROTAC This compound cluster_Cellular Cellular Machinery This compound This compound AKT AKT Protein This compound->AKT Binds to AKT CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits CRBN GDC-0068 AKT Inhibitor (GDC-0068) Linker Linker GDC-0068->Linker Lenalidomide E3 Ligase Ligand (Lenalidomide) Linker->Lenalidomide Proteasome Proteasome AKT->Proteasome Ubiquitination & Degradation

Caption: Mechanism of action for the PROTAC this compound.

Experimental_Workflow cluster_Controls Experimental Arms cluster_Analysis Downstream Analysis Vehicle Vehicle (DMSO) Treatment Treat Cells with Compounds Vehicle->Treatment INY_041 This compound (Test Article) INY_041->Treatment INY_112 INY-03-112 (Non-CRBN Control) INY_112->Treatment GDC GDC-0068 (Parent Inhibitor) GDC->Treatment Lena Lenalidomide (E3 Ligand) Lena->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Harvest Harvest Cells for Analysis Treatment->Harvest Western Western Blot (AKT Degradation, Signaling) Harvest->Western Functional Functional Assays (e.g., Proliferation, Apoptosis) Harvest->Functional

Caption: Recommended experimental workflow with negative controls.

References

Interpreting unexpected results in INY-03-041 signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with INY-03-041, a PROTAC-based pan-AKT degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC). It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] By simultaneously binding to both an AKT protein and CRBN, this compound brings the E3 ligase complex into proximity with AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4][5] This results in a potent and sustained reduction of total AKT protein levels.[2]

cluster_0 Mechanism of this compound iny This compound (PROTAC) ternary Ternary Complex (AKT-PROTAC-CRBN) iny->ternary Binds akt AKT Protein (Target) akt->ternary Binds crbn CRBN E3 Ligase crbn->ternary Binds ub Ubiquitination of AKT ternary->ub proteasome Proteasomal Degradation ub->proteasome degraded AKT Degraded proteasome->degraded

Mechanism of action for the PROTAC degrader this compound.

Q2: What is the expected outcome of a successful this compound experiment?

A2: A successful experiment should demonstrate potent, dose-dependent degradation of all three AKT isoforms (AKT1, AKT2, AKT3).[4][5] Maximal degradation is typically observed between 100-250 nM after 12-24 hours of treatment in sensitive cell lines like MDA-MB-468.[1][4][5] This should be accompanied by a significant reduction in the phosphorylation of downstream AKT substrates, such as PRAS40.[4][6] Compared to its parent inhibitor GDC-0068, this compound is expected to show enhanced anti-proliferative effects and a more durable inhibition of downstream signaling, lasting up to 96 hours even after the compound is washed out.[2][4][5]

Troubleshooting Unexpected Results

Q1: I am not observing significant AKT degradation after treatment with this compound. What are the potential causes?

A1: Several factors could lead to a lack of AKT degradation. Consider the following troubleshooting steps:

  • Concentration: Ensure you are using an appropriate concentration range. Maximal degradation is typically seen between 100-250 nM.[1] Concentrations that are too low will be ineffective, while concentrations above 500 nM can lead to a loss of efficacy due to the "hook effect" (see next question).

  • Time Point: While partial degradation can be seen in as little as 4 hours, maximal degradation may require 12 to 24 hours of incubation.[1][6]

  • Cell Line Health and Type: Ensure cells are healthy and not overly confluent. Also, confirm that your cell line expresses sufficient levels of both AKT isoforms and Cereblon (CRBN), the required E3 ligase component.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can compromise its activity.

  • Experimental Controls: Always include a vehicle control (e.g., DMSO) to establish a baseline for AKT levels.

Q2: My results show reduced AKT degradation at higher concentrations (e.g., 500 nM or 1 µM) compared to lower concentrations (e.g., 250 nM). Is this expected?

A2: Yes, this is an expected phenomenon known as the "hook effect," which is common for PROTAC degraders.[1][7] The hook effect occurs because PROTACs must form a ternary complex (Target-PROTAC-E3 Ligase) to induce degradation. At excessively high concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC and PROTAC-E3 Ligase), which are non-productive and compete with the formation of the essential ternary complex. This leads to reduced degradation efficiency at higher doses.[7]

cluster_1 Optimal Concentration cluster_2 High Concentration (Hook Effect) akt1 AKT ternary1 Productive Ternary Complex akt1->ternary1 iny1 This compound iny1->ternary1 crbn1 CRBN crbn1->ternary1 Degradation Degradation ternary1->Degradation akt2 AKT binary1 Non-Productive Binary Complex akt2->binary1 iny2a This compound iny2a->binary1 iny2b This compound binary2 Non-Productive Binary Complex iny2b->binary2 crbn2 CRBN crbn2->binary2 No Degradation No Degradation binary1->No Degradation binary2->No Degradation

The "Hook Effect": High PROTAC levels favor binary over ternary complexes.

Q3: The anti-proliferative effect in my cells does not seem to correlate with the level of AKT degradation. What could explain this?

A3: This may indicate that the observed anti-proliferative effects are due to off-target activities rather than on-target AKT degradation, especially at higher concentrations.[4][5] This has been observed in cell lines like MDA-MB-468 and HCC1937, which are known to be resistant to AKT inhibition.[4][5][6] In these cases, the anti-proliferative effects of this compound were similar to a negative control compound (INY-03-112) that does not bind CRBN and thus does not induce degradation.[4][5] This suggests that at elevated concentrations, the effects may stem from the parent inhibitor's (GDC-0068) activity on other kinases or other off-target effects of the PROTAC molecule itself.[4][5]

Q4: How can I design my experiment to confirm that the observed effects are specific to the PROTAC-mediated degradation of AKT?

A4: A well-controlled experiment is critical to differentiate on-target degradation from other effects. The following controls are essential:

  • Parent Inhibitor Control (GDC-0068): This allows you to distinguish the effects of catalytic inhibition of AKT from the effects of its degradation.

  • Inactive E3 Ligase Ligand Control (e.g., INY-03-112): This is a crucial negative control. INY-03-112 is a version of the PROTAC with a modified CRBN ligand that prevents it from binding to the E3 ligase.[4][5] This compound should inhibit AKT but not cause its degradation. Comparing its effects to this compound can isolate the consequences of degradation.[4][5]

  • Proteasome Inhibitor Co-treatment (e.g., MG132): If the effects of this compound are due to proteasomal degradation, co-treatment with a proteasome inhibitor should "rescue" AKT from being degraded.

start Start: Unexpected Result q1 Is AKT degradation observed? start->q1 a1_yes Does effect correlate with degradation? q1->a1_yes Yes a1_no Troubleshoot Assay: - Check Conc./Time - Verify Reagents q1->a1_no No a2_yes Conclusion: On-Target Effect a1_yes->a2_yes Yes a2_no Suspect Off-Target Effect or Inhibitor-Only Effect a1_yes->a2_no No run_controls Run Key Controls: 1. GDC-0068 (Inhibitor) 2. INY-03-112 (Non-binder) 3. Proteasome Inhibitor a2_no->run_controls

References

Validation & Comparative

A Comparative Guide to AKT PROTAC Degraders: INY-03-041 vs. MS21

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers in oncology and drug development, the serine/threonine kinase AKT is a prime target due to its central role in the frequently dysregulated PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1][2] This guide provides a detailed comparison of two prominent AKT PROTAC degraders, INY-03-041 and MS21, offering insights into their mechanisms, performance, and the experimental data supporting their characterization.

Introduction to this compound and MS21

This compound is a potent, highly selective, and PROTAC-based pan-AKT degrader. It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, which recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[3][4][5] This design facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.

MS21 is another effective AKT PROTAC degrader, developed from the AKT inhibitor AZD5363. Unlike this compound, MS21 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce AKT degradation.[6][7] MS21 has demonstrated potent and selective AKT degradation and has shown efficacy in vivo.[6][8]

Mechanism of Action: A Tale of Two E3 Ligases

The fundamental mechanism for both this compound and MS21 is to hijack the cell's ubiquitin-proteasome system to tag AKT for destruction. The key difference lies in the E3 ligase they recruit.

cluster_INY This compound Mechanism cluster_MS21 MS21 Mechanism This compound This compound AKT AKT This compound->AKT Binds CRBN CRBN This compound->CRBN Recruits Proteasome Proteasome AKT->Proteasome Degradation E2 E2 CRBN->E2 Ub Ub E2->Ub Ub->AKT Ubiquitination Degraded AKT Degraded AKT Proteasome->Degraded AKT MS21 MS21 AKT_2 AKT MS21->AKT_2 Binds VHL VHL MS21->VHL Recruits Proteasome_2 Proteasome AKT_2->Proteasome_2 Degradation E2_2 E2 VHL->E2_2 Ub_2 Ub E2_2->Ub_2 Ub_2->AKT_2 Ubiquitination Degraded AKT_2 Degraded AKT Proteasome_2->Degraded AKT_2

Caption: PROTAC Mechanisms of this compound and MS21.

Quantitative Performance Comparison

Direct head-to-head quantitative comparisons of this compound and MS21 in the same experimental setting are limited in the published literature. However, by compiling data from their respective discovery and characterization papers, we can draw informative comparisons.

Biochemical Activity
CompoundTargetIC50 (nM)Parent Inhibitor
This compound AKT12.0Ipatasertib (GDC-0068)
AKT26.8
AKT33.5
MS21 AKT1Kd = 10 nMAZD5363
AKT2Kd = 360 nM
AKT3Kd = 46 nM

Note: IC50 and Kd are different measures of affinity and are not directly comparable. The data is presented to show the biochemical engagement of each PROTAC with its target.[8][9]

Cellular Degradation Efficiency
CompoundCell LineDC50DmaxNotes
This compound MDA-MB-468Not explicitly statedMaximal degradation between 100-250 nM (12h treatment)Exhibits a "hook effect" at concentrations ≥ 500 nM.[2][9]
MS21 PC-38.8 nM (24h treatment)Not explicitly statedMore selective for AKT1.[8]

One study noted that MS21 demonstrated a superior inhibitory effect in BT474 cells compared to this compound, suggesting potentially more potent or complete degradation in that specific cell line.[10]

Impact on Downstream Signaling and Anti-proliferative Effects

Both degraders have been shown to be more effective at inhibiting downstream signaling and cell proliferation than their parent inhibitors.

This compound has been shown to more potently suppress the phosphorylation of downstream AKT substrates such as PRAS40, GSK3β, and S6 when compared to GDC-0068.[3][5] A key finding is that this compound promotes sustained AKT degradation and inhibition of downstream signaling for up to 96 hours, even after the compound has been washed out.[3][4] This prolonged action is a significant advantage of the degradation approach over reversible inhibition.

MS21 has also demonstrated superiority over its parent inhibitor, AZD5363, in reducing cell growth and maintaining lower signaling over several days in cancer cell lines with PI3K-PTEN pathway mutations.[7][11] A notable finding for MS21 is its ability to destabilize Aurora Kinase B (AURKB), a protein essential for cell division, an effect not observed with AKT kinase inhibition alone.[7][11] However, MS21's effectiveness is diminished in cancer cells with KRAS or BRAF mutations.[8]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) Downstream\nEffectors Downstream Effectors AKT->Downstream\nEffectors Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Proliferation Downstream\nEffectors->Proliferation Survival Survival Downstream\nEffectors->Survival Metabolism Metabolism Downstream\nEffectors->Metabolism

Caption: Simplified PI3K/AKT Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize AKT PROTAC degraders, based on methodologies described in the cited literature.

Western Blotting for AKT Degradation

This protocol is used to determine the dose-response of AKT degradation and to calculate DC50 and Dmax values.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468 or PC-3) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., this compound or MS21) or vehicle control (DMSO) for a specified time (e.g., 12 or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total AKT, p-AKT, and downstream targets (e.g., p-PRAS40, p-S6), as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the AKT band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot the dose-response curve to determine DC50 and Dmax.[12]

Cell Viability/Proliferation Assay (e.g., MTT or Colony Formation)

This protocol measures the effect of the PROTACs on cell growth.

  • Cell Seeding: Seed cells in 96-well plates (for MTT) or 6-well plates (for colony formation) at an appropriate density.

  • Treatment: After 24 hours, treat the cells with various concentrations of the PROTAC, the parent inhibitor, or a vehicle control.

  • Incubation:

    • MTT Assay: Incubate for 72 hours. Add MTT reagent to each well and incubate for another 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Colony Formation Assay: Incubate for 10-14 days, replacing the medium with fresh medium containing the compounds every 3-4 days.

  • Staining and Quantification (Colony Formation): Fix the colonies with methanol and stain with crystal violet. Count the number of colonies.

  • Data Analysis: Calculate the percentage of cell viability or colony formation relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Summary and Conclusion

Both this compound and MS21 are potent degraders of AKT that demonstrate significant advantages over their parent small molecule inhibitors, particularly in the potency and duration of their effects on downstream signaling and cell proliferation. The choice between these or other AKT degraders may depend on the specific cancer context, such as the mutational status of the PI3K/PTEN and RAS pathways.

Key takeaways:

  • Mechanism: this compound recruits the CRBN E3 ligase, while MS21 recruits VHL.

  • Performance: Both are highly effective degraders. MS21 has shown superior efficacy in at least one cell line (BT474) and has a known limitation in KRAS/BRAF mutant cells. This compound is characterized by a prolonged duration of action but can exhibit a hook effect at high concentrations.

  • Future Directions: The development of these and other AKT degraders continues to be a promising area of research. Further head-to-head studies in a wider range of cancer models are needed to fully delineate their comparative advantages and therapeutic potential.

This guide provides a foundational understanding of this compound and MS21 for researchers. The provided data and protocols should aid in the design and interpretation of experiments aimed at further exploring the potential of AKT-targeted protein degradation.

References

Unveiling the Selectivity of INY-03-041: A Comparative Analysis for AKT Kinase Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of signal transduction and drug discovery, the precise targeting of kinases is paramount. This guide provides a detailed comparison of INY-03-041, a novel PROTAC-based pan-AKT degrader, with other established AKT inhibitors. By presenting key experimental data and methodologies, we aim to offer an objective validation of this compound's selectivity for the AKT kinase family.

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of all three AKT isoforms.[1] It is composed of the ATP-competitive AKT inhibitor Ipatasertib (GDC-0068) linked to a ligand for the E3 ubiquitin ligase Cereblon.[2] This mechanism of action, which leads to the destruction of the target protein rather than just its inhibition, offers a distinct and potentially more durable pharmacological effect compared to traditional small-molecule inhibitors.[1]

Comparative Selectivity Profile of AKT Kinase Inhibitors

The inhibitory activity of this compound against the three AKT isoforms (AKT1, AKT2, and AKT3) has been quantified and compared with other well-characterized AKT inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound 2.0[1][2][3][4]6.8[1][2][3][4]3.5[1][2][3][4]
GDC-0068 (Ipatasertib)5[1][3][4]18[1][3][4]8[1][3][4]
MK-22065[1][4]12[1][4]65[1][4]
Capivasertib (AZD5363)3[2][3]8[3]8[3]

The data demonstrates that this compound is a potent pan-AKT degrader, exhibiting low nanomolar IC50 values against all three AKT isoforms.[1][2][3][4] Its potency is comparable to or greater than its parent inhibitor, GDC-0068, and another well-known AKT inhibitor, Capivasertib.[1][3] Notably, this compound maintains high potency against AKT3, in contrast to MK-2206, which is significantly less active against this isoform.[1][4]

Beyond the AKT family, the broader selectivity of this compound was assessed against a panel of 468 kinases using the KINOMEscan™ platform. The results indicated a selectivity profile similar to that of GDC-0068.[1][3][4] An initial hit against RET (V804M) was later determined to be a false positive, with a biochemical IC50 greater than 10,000 nM.[3]

Visualizing the AKT Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to validate this compound's selectivity, the following diagrams illustrate the AKT signaling pathway and a typical kinase selectivity assay workflow.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT pThr308 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT pSer473 Proliferation Cell Proliferation & Survival Downstream->Proliferation INY03041 This compound INY03041->AKT Degradation GDC0068 GDC-0068 GDC0068->AKT Inhibition MK2206 MK-2206 MK2206->AKT Inhibition

Caption: Simplified AKT signaling pathway and points of intervention.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (Z'-LYTE™ FRET Assay) cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Serial Dilution Incubation Incubate Kinase, Substrate, ATP & Test Compound Compound->Incubation Kinase Purified AKT Kinase Kinase->Incubation Substrate Fluorescently Labeled Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Development Add Development Reagent (Protease) Incubation->Development FRET Measure FRET Signal (Fluorescence Plate Reader) Development->FRET Calculation Calculate % Inhibition FRET->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of a FRET-based kinase selectivity assay.

Experimental Protocols

The determination of this compound's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

Z'-LYTE™ FRET-Based Kinase Assay (for IC50 Determination)

This assay quantifies kinase activity by measuring the phosphorylation of a fluorescently labeled peptide substrate.

Principle: The Z'-LYTE™ assay utilizes a peptide substrate labeled with two different fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), which create a Fluorescence Resonance Energy Transfer (FRET) pair.[5][6] When the peptide is unphosphorylated, a development reagent (a protease) cleaves it, separating the two fluorophores and disrupting FRET.[5][6] However, if the kinase has phosphorylated the peptide, the protease cannot cleave it, and FRET is maintained.[5][6] The ratio of the two fluorescent signals is used to calculate the extent of phosphorylation and, consequently, the inhibitory effect of the test compound.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer. Prepare a reaction mixture containing the purified AKT kinase, the FRET-labeled peptide substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions to the wells. Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.

  • Development Reaction: Stop the kinase reaction and initiate the development reaction by adding the development reagent (protease) to each well. Incubate for a further period (e.g., 30 minutes) to allow for the cleavage of unphosphorylated peptides.

  • Signal Detection: Measure the fluorescence of the donor (excitation ~400 nm, emission ~445 nm) and acceptor (excitation ~400 nm, emission ~520 nm) fluorophores using a fluorescence plate reader.[5]

  • Data Analysis: Calculate the emission ratio (donor emission / acceptor emission). The percentage of inhibition is determined by comparing the emission ratio in the presence of the test compound to the ratios of positive and negative controls. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (for Kinome-wide Selectivity)

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Principle: The KINOMEscan™ platform utilizes a competition binding assay where a DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.[7] The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[7] If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Protocol:

  • Assay Setup: A library of DNA-tagged kinases is prepared. An immobilized, broadly active kinase inhibitor is coupled to a solid support (e.g., beads).

  • Binding Reaction: The test compound (e.g., this compound) is incubated with the DNA-tagged kinases and the immobilized ligand in a multi-well plate.

  • Washing and Elution: The beads are washed to remove any unbound kinase. The bound kinase is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as compounds that result in a signal that is a certain percentage below the control, and for these hits, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Conclusion

The available data robustly supports the high potency and pan-isoform selectivity of this compound for AKT kinases. Its distinct mechanism as a PROTAC degrader, combined with a favorable selectivity profile comparable to its parent compound GDC-0068, positions this compound as a valuable tool for researchers investigating the AKT signaling pathway and its role in disease. The detailed experimental protocols provided herein offer a framework for the independent validation and further exploration of this and other novel kinase-targeted therapeutics.

References

Cross-Validation of INY-03-041's Efficacy in Diverse Breast Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the first-generation AKT degrader, INY-03-041, with its successor, INY-05-040, and the catalytic AKT inhibitor, GDC-0068 (Ipatasertib), across various breast cancer cell lines. The data presented herein, compiled from recent studies, offers researchers, scientists, and drug development professionals a detailed overview of their comparative efficacy and underlying mechanisms of action.

Executive Summary

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT, a key node in the frequently hyperactivated PI3K/AKT signaling pathway in breast cancer.[1] As a heterobifunctional molecule, this compound links the ATP-competitive AKT inhibitor GDC-0068 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby targeting AKT for ubiquitination and subsequent proteasomal degradation.[1] This guide cross-validates the effects of this compound in different breast cancer cell lines and provides a direct comparison with the second-generation AKT degrader INY-05-040, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, and the parent AKT inhibitor GDC-0068.

Comparative Efficacy in Breast Cancer Cell Lines

The anti-proliferative effects of this compound and its comparators have been assessed across a panel of breast cancer cell lines with varying genetic backgrounds. The data is summarized in the tables below.

Growth Inhibition (GI50/GR50) Data

The half-maximal growth inhibition (GI50) or the concentration that results in 50% reduction in cell growth (GR50) provides a measure of the cytotoxic or cytostatic effects of a compound. A multi-cancer cell line screen revealed the superior potency of the AKT degraders over the catalytic inhibitor.

CompoundMedian GI50adj (µM) across 288 cancer cell lines
INY-05-040 1.1[2][3]
This compound 3.1[2][3]
GDC-0068 > 10[2][3]

Table 1: Median adjusted GI50 values from a large-scale screen, demonstrating the enhanced potency of AKT degraders.[2][3]

More specific growth inhibition data in various breast cancer cell lines further highlights these differences:

Cell LineGenetic BackgroundThis compound GR50 (nM) GDC-0068 GR50 (nM)
ZR-75-1 ER+, PIK3CA mutant16[4]229[4]
T47D ER+, PIK3CA mutantPotent (exact value not specified)[1]Less potent than this compound[1]
MCF-7 ER+, PIK3CA mutantPotent (exact value not specified)[4]Less potent than this compound[4]
MDA-MB-468 Triple-Negative, PTEN nullLess sensitive than ZR-75-1[4]Less sensitive than in PIK3CA mutants[4]
HCC1937 Triple-Negative, BRCA1 mutantEnhanced anti-proliferative effects compared to GDC-0068[5]Less potent than this compound[5]

Table 2: Comparative GR50 values of this compound and GDC-0068 in a panel of breast cancer cell lines, illustrating the enhanced potency of the degrader, particularly in PI3K pathway-mutant cells.[4][5]

AKT Degradation Profile

This compound induces potent, dose- and time-dependent degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).

Cell LineTreatmentObservation
MDA-MB-468 This compound (10-1000 nM, 12h)Dose-dependent degradation of all AKT isoforms, maximal at 100-250 nM.[5]
MDA-MB-468 This compound (250 nM, 0-24h)Progressive loss of all AKT isoforms, with partial degradation seen within 4 hours.[5]
T47D This compound (250 nM, 24h)Potent degradation of all three AKT isoforms.[1]

Table 3: Summary of this compound-induced AKT degradation in breast cancer cell lines.[1][5]

Notably, this compound demonstrates sustained AKT degradation and inhibition of downstream signaling for up to 96 hours after compound washout, a prolonged effect not observed with the catalytic inhibitor GDC-0068.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation.

  • Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, INY-05-040, or GDC-0068 for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/GR50 values using non-linear regression analysis.

Western Blotting for AKT Degradation and Signaling

This protocol is used to quantify the levels of total and phosphorylated proteins.

  • Cell Lysis: Treat breast cancer cells with the compounds for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pan-AKT, phospho-AKT (Ser473), phospho-PRAS40, phospho-S6, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound induces the degradation of AKT.

INY_03_041_Mechanism cluster_cell Breast Cancer Cell cluster_ternary Ternary Complex cluster_downstream Downstream Effects INY03041 This compound AKT AKT INY03041->AKT Binds CRBN Cereblon (E3 Ligase) INY03041->CRBN Recruits Proteasome Proteasome AKT->Proteasome Degradation CRBN->AKT Ubiquitination Ub Ubiquitin Ub->AKT Tags for Degradation AKT_inhibition Suppression of AKT Signaling Apoptosis Induction of Apoptosis AKT_inhibition->Apoptosis Proliferation Inhibition of Cell Proliferation AKT_inhibition->Proliferation

Caption: Mechanism of this compound-mediated AKT degradation.

Experimental Workflow for Comparative Analysis

The logical flow of experiments to compare the effects of this compound and its alternatives is depicted below.

Experimental_Workflow arrow arrow start Select Breast Cancer Cell Lines (e.g., T47D, MDA-MB-468) treatment Treat cells with: - this compound - INY-05-040 - GDC-0068 - Vehicle Control start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis treatment->western data_viability Determine GI50/GR50 Values viability->data_viability data_western Quantify Protein Levels: - Pan-AKT (Degradation) - p-AKT, p-PRAS40, p-S6 (Signaling) western->data_western comparison Comparative Analysis of Efficacy and Potency data_viability->comparison data_western->comparison conclusion Conclusion on Cross-Validation and Compound Superiority comparison->conclusion

Caption: Workflow for comparing AKT inhibitors and degraders.

References

A Comparative Analysis of the Anti-Proliferative Effects of INY-03-041

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of INY-03-041, a novel proteolysis-targeting chimera (PROTAC) pan-AKT degrader. The performance of this compound is evaluated against its parent ATP-competitive AKT inhibitor, GDC-0068 (Ipatasertib), and other relevant compounds, supported by experimental data from peer-reviewed studies.

Introduction to this compound

This compound is a potent and highly selective PROTAC designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It is synthesized by conjugating the ATP-competitive AKT inhibitor GDC-0068 with lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN)[1][2]. This bifunctional molecule brings AKT proteins into proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation mechanism offers a distinct and potentially more durable therapeutic effect compared to traditional enzymatic inhibition[2][3][4].

Mechanism of Action: PROTAC-Mediated AKT Degradation

The following diagram illustrates the mechanism by which this compound induces the degradation of AKT.

cluster_0 This compound Action This compound This compound Ternary_Complex Ternary Complex (AKT - this compound - CRBN) This compound->Ternary_Complex Binds to AKT_Protein AKT Protein AKT_Protein->Ternary_Complex Binds to CRBN_E3_Ligase Cereblon (CRBN) E3 Ligase Complex CRBN_E3_Ligase->Ternary_Complex Recruited to Ubiquitination Ubiquitination of AKT Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation AKT Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of this compound-induced AKT protein degradation.

Comparative Anti-Proliferative Activity

Studies have demonstrated that this compound exhibits enhanced anti-proliferative effects compared to its parent inhibitor, GDC-0068, in various cancer cell lines. The use of Growth Rate Inhibition (GR) metrics, which account for differences in cell division rates, provides a more accurate assessment of drug potency than traditional IC50 values[3][4].

Quantitative Comparison of Anti-Proliferative Potency (GR50)

The following table summarizes the GR50 values for this compound and comparator compounds in a panel of cancer cell lines after a 72-hour treatment. Lower GR50 values indicate higher potency.

Cell LineCancer TypeThis compound (nM)GDC-0068 (nM)INY-03-112 (nM)Lenalidomide (nM)
ZR-75-1 Breast Cancer16229413>10000
T47D Breast Cancer29235509>10000
LNCaP Prostate Cancer40549711>10000
MCF-7 Breast Cancer816391000>10000
MDA-MB-468 Breast Cancer134204143>10000
HCC1937 Breast Cancer162271169>10000

Data sourced from You et al., 2019. INY-03-112 is a negative control that does not bind to Cereblon.[3]

Quantitative Comparison of Growth Inhibition (GI50)

The following table presents the GI50 values for this compound and other AKT degraders in various cancer cell lines.

Cell LineCancer TypeThis compound (µM)GDC-0068 (µM)Compound 13 (MS98) (µM)Compound 25 (MS170) (µM)
BT474 Breast Cancer0.4 ± 0.20.3 ± 0.031.3 ± 0.30.7 ± 0.2
PC3 Prostate CancerComparable to GDC-0068Comparable to this compoundComparable to this compoundComparable to this compound
MDA-MB-468 Breast CancerComparable to GDC-0068Comparable to this compoundComparable to this compoundComparable to this compound

Data sourced from an additional study on AKT degraders. Compounds 13 and 25 are novel VHL-recruiting and CRBN-recruiting AKT degraders, respectively.[5]

Signaling Pathway Analysis

This compound targets the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers[2]. By inducing the degradation of AKT, this compound effectively shuts down downstream signaling, leading to anti-proliferative effects.

cluster_pathway PI3K/AKT Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activate PI3K PI3K RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation INY_03_041 This compound INY_03_041->AKT Induces Degradation

Figure 2: Simplified PI3K/AKT signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

Growth Rate (GR) Inhibition Assay

This assay normalizes for cell division rate to provide a more accurate measure of drug sensitivity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Cell counting method (e.g., automated cell counter, fluorescence-based assay)

Procedure:

  • Initial Cell Count (t=0): Plate cells and, in a parallel plate, determine the initial cell count at the time of compound addition.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate for a defined period (e.g., 72 hours).

  • Final Cell Count: At the end of the incubation, determine the final cell count in both the treated and untreated (control) wells.

  • GR Calculation: Calculate the growth rate for each condition and normalize it to the growth rate of the control cells to obtain the GR value.

  • Data Analysis: Plot the GR values against the compound concentration to determine the GR50.

Experimental Workflow

The following diagram outlines a general workflow for comparing the anti-proliferative effects of this compound.

Start Start Cell_Culture Cell Line Culture (e.g., ZR-75-1, T47D) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of This compound & Comparators Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, GR Assay) Incubation->Viability_Assay Data_Collection Collect Absorbance or Cell Count Data Viability_Assay->Data_Collection Analysis Calculate GR50/GI50 Values Data_Collection->Analysis Comparison Comparative Analysis of Potency Analysis->Comparison End End Comparison->End

Figure 3: General experimental workflow for assessing anti-proliferative effects.

Conclusion

The available data strongly indicate that this compound is a potent anti-proliferative agent with a distinct and advantageous mechanism of action compared to traditional AKT inhibitors like GDC-0068. By inducing the degradation of AKT, this compound achieves a more sustained inhibition of downstream signaling, which translates to enhanced anti-proliferative effects in sensitive cancer cell lines[2][3][4]. The use of GR metrics in evaluating its potency further solidifies its improved efficacy. This comparative guide underscores the potential of PROTAC-mediated protein degradation as a promising therapeutic strategy in oncology. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Upper Hand: Why Degrading AKT with INY-03-041 Surpasses Small Molecule Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of oncology and signal transduction, the PI3K/AKT pathway remains a critical, yet challenging, therapeutic target. While small molecule inhibitors have shown promise, their efficacy can be transient and susceptible to resistance. A paradigm shift is emerging with the advent of targeted protein degradation. This guide provides a comprehensive comparison of INY-03-041, a potent AKT degrader, and conventional small molecule inhibitors, supported by experimental data and detailed protocols to empower your research.

The serine/threonine kinase AKT is a central node in a signaling cascade that governs cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Traditional approaches have focused on small molecule inhibitors that block the catalytic activity of AKT. However, a novel strategy employing Proteolysis Targeting Chimeras (PROTACs) offers a distinct and potentially more advantageous mechanism of action. This compound is a PROTAC that induces the degradation of AKT, offering several key benefits over mere inhibition.

Mechanism of Action: Inhibition vs. Degradation

Small molecule inhibitors, such as GDC-0068 (Ipatasertib), typically function by binding to the active site of AKT, preventing the phosphorylation of its downstream targets. This approach is occupancy-driven, meaning the inhibitor must continuously bind to the target protein to exert its effect.

In contrast, this compound is a heterobifunctional molecule that links the AKT inhibitor GDC-0068 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This PROTAC brings AKT into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the AKT protein by the proteasome. This event-driven mechanism means a single molecule of this compound can catalytically induce the degradation of multiple AKT molecules.

Figure 1: Mechanism of Action - this compound vs. Small Molecule Inhibitor cluster_inhibitor Small Molecule Inhibition cluster_degrader This compound-Induced Degradation Inhibitor Small Molecule Inhibitor (e.g., GDC-0068) AKT_inhibited AKT Inhibitor->AKT_inhibited Binds to active site Downstream_inhibited Downstream Signaling (Blocked) AKT_inhibited->Downstream_inhibited Inhibits phosphorylation INY03041 This compound Ternary_Complex Ternary Complex (AKT-INY-03-041-CRBN) INY03041->Ternary_Complex AKT_degraded AKT AKT_degraded->Ternary_Complex Downstream_degraded Downstream Signaling (Abrogated) CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degraded_AKT Degraded AKT Proteasome->Degraded_AKT Degrades

Caption: A diagram illustrating the distinct mechanisms of a small molecule inhibitor and this compound.

Key Advantages of this compound-Induced AKT Degradation

The catalytic and irreversible nature of AKT degradation by this compound translates into several significant advantages over small molecule inhibition.

Enhanced Potency and Anti-Proliferative Effects

By removing the entire AKT protein, this compound can achieve a more profound and sustained blockade of the signaling pathway. This often translates to greater potency in cellular assays. Experimental data shows that this compound exhibits enhanced anti-proliferative effects compared to its parent inhibitor, GDC-0068, in various cancer cell lines.[1][3]

Cell LineThis compound GR50 (nM)GDC-0068 GR50 (nM)Fold Improvement
ZR-75-11622914.3x
T47D282408.6x
LNCaP423508.3x
MCF-75565011.8x

Table 1: Comparison of Anti-Proliferative Activity (GR50) of this compound and GDC-0068 in various cancer cell lines. Data from You et al., 2020.[1]

Prolonged Duration of Action

A key differentiator of this compound is its ability to induce sustained AKT degradation and prolonged inhibition of downstream signaling, even after the compound has been removed from the cellular environment.[1][2] This is in stark contrast to reversible small molecule inhibitors, whose effects diminish as the compound is cleared. Washout experiments have demonstrated that while the effects of GDC-0068 are reversible, this compound leads to a durable suppression of AKT signaling for up to 96 hours.[1][3] This prolonged pharmacodynamic effect could translate to less frequent dosing in a clinical setting.

Overcoming Resistance Mechanisms

Tumor cells can develop resistance to small molecule inhibitors through various mechanisms, including upregulation of the target protein. By degrading AKT, this compound can potentially overcome resistance driven by increased AKT expression.

Abrogation of Non-Catalytic Functions

AKT possesses scaffolding functions that are independent of its kinase activity. Small molecule inhibitors that only block the active site may not affect these non-catalytic roles. By eliminating the entire protein, this compound ensures the complete abrogation of all AKT functions.

Experimental Data and Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Western Blotting for AKT Degradation

This protocol is designed to assess the dose-dependent degradation of AKT in response to treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • This compound and GDC-0068 (as a control)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-pan-AKT, anti-AKT1, anti-AKT2, anti-AKT3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 nM) and a fixed concentration of GDC-0068 (e.g., 1 µM) for a specified time (e.g., 12 or 24 hours). Include a DMSO-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Prepare protein lysates for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Concentration of this compound (nM)% AKT1 Degradation% AKT2 Degradation% AKT3 Degradation
10~10%~5%~15%
100~70%~65%~75%
250>90%>90%>90%
1000~60% (Hook Effect)~55% (Hook Effect)~65% (Hook Effect)

Table 2: Representative dose-dependent degradation of AKT isoforms by this compound in MDA-MB-468 cells after 12-hour treatment. Data is illustrative based on published findings.[1] Note the "hook effect" at higher concentrations, where the formation of a productive ternary complex is inhibited.

Figure 2: Experimental Workflow for Western Blotting cluster_workflow Western Blotting Workflow Cell_Culture Cell Seeding and Treatment Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Protein Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection and Imaging Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

Caption: A flowchart outlining the key steps in the Western blotting protocol.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound or a small molecule inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • This compound and GDC-0068

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and GDC-0068 in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GR50 values.

Visualizing the Pathways

Figure 3: Simplified AKT Signaling Pathway cluster_pathway AKT Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates Cell_Functions Cell Proliferation, Survival, Metabolism mTORC1->Cell_Functions Downstream->Cell_Functions

Caption: An overview of the canonical PI3K/AKT signaling pathway.

Figure 4: Logical Relationship of Degradation vs. Inhibition cluster_comparison Comparison of Outcomes Inhibition Small Molecule Inhibition Transient_Effect Transient Signaling Blockade Inhibition->Transient_Effect Occupancy_Driven Occupancy-Driven Inhibition->Occupancy_Driven Potential_Resistance Potential for Resistance Inhibition->Potential_Resistance Degradation This compound Degradation Sustained_Effect Sustained Signaling Abrogation Degradation->Sustained_Effect Event_Driven Event-Driven (Catalytic) Degradation->Event_Driven Overcomes_Resistance Potential to Overcome Resistance Degradation->Overcomes_Resistance

Caption: A logical diagram comparing the consequences of AKT inhibition and degradation.

Conclusion

The targeted degradation of AKT using this compound represents a significant advancement over traditional small molecule inhibition. The enhanced potency, prolonged duration of action, and potential to overcome resistance mechanisms make it a powerful tool for both basic research and therapeutic development. By providing a clear understanding of its advantages, along with detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to explore the full potential of this innovative approach to targeting the AKT signaling pathway.

References

Sustained Downstream Signaling Inhibition by INY-03-041: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of INY-03-041, a Proteolysis Targeting Chimera (PROTAC) AKT degrader, with its parent inhibitor, GDC-0068 (Ipatasertib), and other AKT-targeting compounds. The focus is on the sustained inhibition of downstream signaling pathways, a key differentiator for the degrader technology. Experimental data, detailed protocols, and pathway visualizations are presented to support an objective evaluation of this compound's performance.

Executive Summary

This compound is a heterobifunctional molecule that links the ATP-competitive pan-AKT inhibitor GDC-0068 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This design facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][3] Experimental evidence demonstrates that this degradation leads to a more potent and durable inhibition of downstream signaling compared to the reversible inhibition achieved by GDC-0068.[1][4] A hallmark of this compound's activity is the sustained suppression of key downstream effectors for up to 96 hours, even after the compound has been removed from the cellular environment.[1][4] This prolonged pharmacodynamic effect translates into enhanced anti-proliferative activity in various cancer cell lines.

Comparative Data on Downstream Signaling Inhibition

The primary advantage of this compound over conventional AKT inhibitors is its ability to induce a prolonged downstream signaling blockade. This is most evident in washout experiments, where the effects of the compound are monitored after its removal.

Table 1: Sustained Inhibition of pPRAS40 (T246) After Compound Washout

Treatment (250 nM for 12h)Cell Line24h Post-Washout48h Post-Washout72h Post-Washout96h Post-Washout
This compound T47DSustained InhibitionSustained InhibitionSustained InhibitionSustained Inhibition
GDC-0068 T47DRebound of pPRAS40Rebound of pPRAS40Rebound of pPRAS40Rebound of pPRAS40
This compound MDA-MB-468Sustained InhibitionSustained InhibitionSustained InhibitionSustained Inhibition
GDC-0068 MDA-MB-468Rebound of pPRAS40Rebound of pPRAS40Rebound of pPRAS40Rebound of pPRAS40
Data interpreted from qualitative descriptions in multiple sources indicating sustained inhibition for this compound and rebound for GDC-0068.[1][4]

Table 2: Comparative Potency on Downstream Signaling Markers (24h Treatment)

CompoundConcentrationCell LinepPRAS40 (T246) InhibitionpGSK3β (S9) InhibitionpS6 (S240/244) Inhibition
This compound 250 nMT47DSignificant ReductionSignificant ReductionSignificant Reduction
GDC-0068 250 nMT47DWeaker ResponseWeaker ResponseWeaker Response
GDC-0068 1 µMT47DComparable to 250 nM this compoundComparable to 250 nM this compoundComparable to 250 nM this compound
This compound 250 nMMDA-MB-468Significant ReductionSignificant ReductionSignificant Reduction
GDC-0068 250 nMMDA-MB-468Weaker ResponseWeaker ResponseWeaker Response
Based on findings that 250 nM this compound achieves comparable or greater inhibition than 1 µM GDC-0068.[1]

Comparative Anti-Proliferative Activity

The sustained signaling inhibition by this compound corresponds with enhanced anti-proliferative effects in cancer cell lines with a dependency on the PI3K/AKT pathway.

Table 3: Comparative Anti-Proliferative Potency (GI50/GR50 Values)

CompoundCell LineGI50 (µM)GR50 (nM)
This compound BT4740.4 ± 0.2-
GDC-0068 BT4740.3 ± 0.03-
This compound ZR-75-1-16
GDC-0068 ZR-75-1-229
MS98 (VHL-recruiting degrader) BT4741.3 ± 0.3-
MS170 (CRBN-recruiting degrader) BT4740.7 ± 0.2-
GI50 values represent the concentration for 50% growth inhibition.[2] GR50 values represent the concentration at which the growth rate is inhibited by 50%.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Signaling cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Thr308 GSK3b GSK3β AKT->GSK3b PRAS40 PRAS40 AKT->PRAS40 mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT Ser473 Proliferation Proliferation GSK3b->Proliferation PRAS40->mTORC1 S6K S6K mTORC1->S6K mTORC1->Proliferation S6 S6 S6K->S6

Caption: The PI3K/AKT signaling pathway, a critical regulator of cell proliferation and survival.

INY_03_041_MOA cluster_ternary Ternary Complex Formation INY_03_041 This compound AKT AKT INY_03_041->AKT binds CRBN Cereblon (CRBN) E3 Ligase Complex INY_03_041->CRBN recruits Poly_Ub_AKT Poly-ubiquitinated AKT AKT->Poly_Ub_AKT CRBN->AKT Ub Ub Ubiquitin (Ub) Proteasome Proteasome Poly_Ub_AKT->Proteasome Degraded_AKT Degraded AKT Fragments Proteasome->Degraded_AKT

Caption: Mechanism of action of this compound leading to AKT degradation.

Washout_Experiment_Workflow cluster_timepoints Post-Washout Timepoints start Seed Cells treat Treat with this compound or GDC-0068 (12h) start->treat washout Washout Compound treat->washout tp_0h 0h washout->tp_0h tp_24h 24h tp_48h 48h tp_72h 72h tp_96h 96h analysis Cell Lysis & Western Blot Analysis tp_96h->analysis

Caption: Workflow for the compound washout experiment to assess sustained signaling inhibition.

Experimental Protocols

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the phosphorylation status of AKT downstream targets.

  • Cell Culture and Treatment:

    • Seed cancer cell lines (e.g., T47D, MDA-MB-468) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, GDC-0068, or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pPRAS40 (T246), pGSK3β (S9), pS6 (S240/244), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Compound Washout Experiment

This protocol is designed to evaluate the duration of signaling inhibition after compound removal.

  • Cell Treatment:

    • Seed cells as described for the Western blot protocol.

    • Treat cells with 250 nM of this compound or GDC-0068 for 12 hours.

  • Washout Procedure:

    • After 12 hours, aspirate the media containing the compound.

    • Wash the cells three times with warm, serum-free media to remove any residual compound.

    • Add fresh, complete media to the cells.

  • Time-Course Analysis:

    • Harvest cells at various time points post-washout (e.g., 0, 24, 48, 72, and 96 hours).

    • Prepare cell lysates and perform Western blot analysis as described above to assess the levels of total AKT and phosphorylated downstream targets.

Cell Proliferation (Growth Rate Inhibition) Assay

This protocol measures the anti-proliferative effects of the compounds.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., ZR-75-1, BT474) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Include a set of wells for a time-zero measurement.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound, GDC-0068, or other comparators. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours.

  • Cell Viability Measurement:

    • At the end of the incubation period, and for the time-zero plate, quantify cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP measurement, or MTT/resazurin-based assays).

  • Data Analysis:

    • Normalize the data to the time-zero values to calculate growth rates.

    • Plot the growth rate as a function of drug concentration and fit a sigmoidal dose-response curve to determine the GR50 (concentration at which growth is inhibited by 50%).

Conclusion

The data presented in this guide confirm that this compound offers a distinct and advantageous mechanism of action compared to its parent inhibitor, GDC-0068. By inducing the degradation of AKT, this compound achieves a more potent and, critically, a more durable inhibition of downstream signaling. This sustained effect, observable long after the compound is no longer present, suggests the potential for more profound and lasting anti-tumor activity. These findings highlight the promise of PROTAC-mediated protein degradation as a therapeutic strategy for cancers driven by aberrant AKT signaling.

References

A Head-to-Head Comparison of INY-03-041 with Other PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made the components of this pathway, particularly the serine/threonine kinase AKT, a major focus for therapeutic intervention. INY-03-041 is a novel proteolysis-targeting chimera (PROTAC) that offers a distinct mechanism of action compared to traditional small-molecule inhibitors. This guide provides a head-to-head comparison of this compound with other PI3K pathway inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Degradation vs. Inhibition

Unlike traditional AKT inhibitors that function by blocking the kinase activity of the protein, this compound is a pan-AKT degrader. It is a heterobifunctional molecule that consists of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design allows this compound to recruit CRBN to AKT, leading to the ubiquitination and subsequent degradation of all three AKT isoforms by the proteasome. This degradation-based approach offers the potential for a more profound and sustained inhibition of the PI3K/AKT pathway compared to reversible inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_degradation PROTAC-mediated Degradation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., GSK3β, PRAS40) AKT->Downstream activates Proteasome Proteasome AKT->Proteasome ubiquitination mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation INY03041 This compound INY03041->AKT CRBN CRBN E3 Ligase INY03041->CRBN DegradedAKT Degraded AKT Proteasome->DegradedAKT

Diagram 1: PI3K/AKT Signaling and this compound Mechanism.

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro potency of this compound and its key comparators across various metrics and cell lines.

Table 1: Biochemical Inhibition of AKT Isoforms (IC50, nM)
CompoundAKT1AKT2AKT3Reference(s)
This compound 2.06.83.5[1][2]
GDC-0068 (Ipatasertib)5188[1][2]
ARQ-0925.04.516

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GR50/GI50, nM)
Cell LineThis compoundGDC-0068MS98 (13)MS170 (25)MS21Reference(s)
ZR-75-1 (Breast)16229---[1][2]
T47D (Breast)48400---[1][3]
LNCaP (Prostate)26363---[1][3]
MCF-7 (Breast)78618---[1][3]
MDA-MB-468 (Breast)1,300>10,000---[1][3]
HCC1937 (Breast)2,700>10,000---[1][3]
BT474 (Breast)4003001,300700-[4]
PC-3 (Prostate)----~8.8 (DC50)[5][6]

GR50/GI50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%. DC50 for MS21 represents the concentration for 50% maximal degradation.

Head-to-Head Performance

This compound vs. GDC-0068 (Ipatasertib)

As a PROTAC degrader derived from GDC-0068, a direct comparison with its parent inhibitor is crucial.

  • Potency: Biochemically, this compound retains a similar high affinity for all three AKT isoforms as GDC-0068.[1][2] However, in cell-based anti-proliferative assays, this compound demonstrates significantly greater potency, with 8- to 14-fold lower GR50 values in sensitive cell lines like ZR-75-1, T47D, LNCaP, and MCF-7.[1][2]

  • Downstream Signaling: this compound exhibits more potent and durable suppression of downstream AKT signaling compared to GDC-0068.[1][3] For instance, in T47D and MDA-MB-468 cells, 250 nM of this compound significantly reduces the phosphorylation of PRAS40, a downstream target of AKT, whereas a comparable effect with GDC-0068 requires concentrations up to 1 µM.[3]

  • Duration of Action: A key advantage of this compound is its prolonged pharmacological effect. Following compound washout, cells treated with this compound show sustained AKT degradation and inhibition of downstream signaling for up to 96 hours. In contrast, the effects of the reversible inhibitor GDC-0068 are quickly reversed upon washout.

This compound vs. Other AKT Degraders (MS98, MS170, MS21)

Several other AKT-targeting PROTACs have been developed, offering a broader context for evaluating this compound.

  • MS98 (13) and MS170 (25): These degraders are also derived from GDC-0068 but utilize different E3 ligase recruiters (VHL for MS98 and CRBN for MS170). In BT474 breast cancer cells, this compound (GI50 = 0.4 µM) shows comparable or slightly better anti-proliferative activity than MS170 (GI50 = 0.7 µM) and MS98 (GI50 = 1.3 µM).[4] Interestingly, this compound has been observed to exhibit a more pronounced "hook effect" at higher concentrations compared to MS98 and MS170, where the formation of the ternary complex is inhibited, leading to reduced degradation.[4]

  • MS21: This degrader is based on a different AKT inhibitor, AZD5363, and recruits the VHL E3 ligase.[7] MS21 has demonstrated potent anti-tumor activity in preclinical models of breast and prostate cancer.[8][9] In PC-3 prostate cancer cells, MS21 shows a DC50 of 8.8 nM for AKT degradation.[5][6] While direct side-by-side data with this compound is limited, the development of VHL-recruiting degraders like MS21 provides an alternative strategy that may have a different spectrum of activity and off-target effects compared to the CRBN-recruiting this compound.

This compound vs. Allosteric Inhibitors (ARQ-092)

Allosteric inhibitors represent another class of PI3K pathway modulators that bind to a site distinct from the ATP-binding pocket.

  • Mechanism: ARQ-092 is an allosteric inhibitor that stabilizes AKT in an inactive conformation. This mechanism is fundamentally different from the degradation induced by this compound.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Western Blotting for AKT Degradation

This technique is used to visualize and quantify the reduction in AKT protein levels following treatment with a degrader.

cluster_workflow Western Blot Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., anti-AKT) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Analysis & Quantification detection->analysis

Diagram 2: Western Blotting Experimental Workflow.
  • Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the compounds for specified durations.

  • Lysis and Protein Quantification: Cells are lysed to release proteins, and the total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., pan-AKT, phospho-AKT, or downstream targets). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured. The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of compound concentrations.

  • Reagent Incubation: After the desired treatment period (e.g., 72 hours), a tetrazolium salt solution (MTS or MTT) is added to each well.

  • Color Development: Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and GR50/GI50 values are determined.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reaction Setup: Purified, active AKT kinase is incubated with the test compound at various concentrations in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding a substrate (e.g., a peptide substrate) and ATP.

  • Reaction Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Conclusion

This compound represents a potent and selective pan-AKT degrader that offers several potential advantages over traditional AKT inhibitors. Its degradation-based mechanism leads to a more profound and sustained inhibition of AKT signaling, which translates to enhanced anti-proliferative effects in sensitive cancer cell lines. While direct, comprehensive comparisons with other recently developed AKT degraders are still emerging, the available data suggests that this compound is a valuable tool for studying the consequences of complete and prolonged AKT ablation. The choice between this compound and other PI3K pathway inhibitors will depend on the specific research question, the cellular context, and the desired duration and depth of pathway modulation. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the PI3K/AKT pathway through protein degradation.

References

INY-03-041 Demonstrates Superior Efficacy Over AKT Inhibition in Sensitive and Insensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel pan-AKT degrader, INY-03-041, reveals its enhanced anti-proliferative efficacy in a panel of cancer cell lines, including those sensitive and insensitive to conventional AKT inhibition. This guide provides a detailed comparison of this compound and the AKT inhibitor GDC-0068 (Ipatasertib), supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It is synthesized by linking the ATP-competitive AKT inhibitor GDC-0068 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This mechanism of action offers a distinct advantage over traditional inhibition by eliminating the entire AKT protein, leading to a more sustained and profound downstream signaling blockade.

Comparative Efficacy of this compound and GDC-0068

The anti-proliferative effects of this compound were compared to the AKT inhibitor GDC-0068 in a panel of cancer cell lines with varying sensitivity to AKT inhibition. The cell lines were categorized as either sensitive (ZR-75-1, T47D, LNCaP, MCF-7) or insensitive (MDA-MB-468, HCC1937) to AKT inhibition. The efficacy was quantified using the GR50 value, which represents the concentration of the compound that causes a 50% reduction in the growth rate.

Cell LineTypeSensitivity to AKT InhibitionThis compound GR50 (nM)GDC-0068 GR50 (nM)
ZR-75-1Breast CancerSensitive16229
T47DBreast CancerSensitive43344
LNCaPProstate CancerSensitive148618
MCF-7Breast CancerSensitive196788
MDA-MB-468Breast CancerInsensitive489>1000
HCC1937Breast CancerInsensitive678>1000

Table 1: Comparative GR50 values of this compound and GDC-0068 in a panel of cancer cell lines after 72 hours of treatment. Data sourced from You et al., Cell Chemical Biology, 2020.

The data clearly demonstrates that this compound is significantly more potent than GDC-0068 in all tested cell lines. Notably, in the AKT inhibitor-sensitive cell lines, this compound exhibited a 4- to 14-fold increase in potency compared to GDC-0068. Even in cell lines considered insensitive to AKT inhibition, this compound displayed a more potent anti-proliferative effect.

Signaling Pathway and Mechanism of Action

This compound leverages the ubiquitin-proteasome system to induce the degradation of AKT. This bifunctional molecule simultaneously binds to an AKT protein and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent degradation of AKT by the proteasome. This degradation results in a sustained inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

cluster_0 This compound Action This compound This compound AKT AKT This compound->AKT Binds CRBN CRBN This compound->CRBN Recruits Proteasome Proteasome AKT->Proteasome Targeted to Ub Ubiquitin CRBN->Ub Adds Ub->AKT Degraded_AKT Degraded AKT Proteasome->Degraded_AKT

Mechanism of this compound induced AKT degradation.

Experimental Protocols

Cell Proliferation Assay (GR50 Determination)

The anti-proliferative activity of this compound and GDC-0068 was assessed using a growth rate (GR) inhibition assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density that allows for exponential growth over the 72-hour treatment period.

  • Compound Treatment: The following day, cells were treated with a range of concentrations of this compound or GDC-0068.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: After incubation, cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence readings were normalized to vehicle-treated controls, and GR50 values were calculated using a non-linear regression model. The GR50 is defined as the concentration at which the growth rate is inhibited by 50%.

Western Blot Analysis for AKT Degradation

The degradation of AKT and the inhibition of downstream signaling were evaluated by Western blotting.

  • Cell Lysis: Cells were treated with the indicated concentrations of this compound or GDC-0068 for the specified times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using the BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against total AKT, phospho-AKT (Ser473), phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell_Treatment Cell Treatment with This compound or GDC-0068 Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Workflow for Western Blot analysis.

Conclusion

The data presented here underscores the potential of this compound as a potent and effective anti-cancer agent that overcomes some of the limitations of traditional AKT inhibitors. Its ability to induce the degradation of AKT leads to a more profound and sustained inhibition of downstream signaling, resulting in superior anti-proliferative activity in both sensitive and insensitive cancer cell lines. These findings warrant further investigation of this compound in preclinical and clinical settings.

Safety Operating Guide

Essential Guidance for the Proper Disposal of INY-03-041

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of the research compound INY-03-041. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal procedures. The information herein is intended to supplement, not replace, official guidelines and professional safety consultations.

This compound is identified as a potent, highly selective, and PROTAC-based pan-AKT degrader.[1][2][3][4] As a bioactive small molecule used in research, it should be treated as a hazardous chemical. The proper disposal of such compounds is critical to ensure personnel safety and environmental protection.

General Principles for Laboratory Chemical Waste Disposal

The disposal of chemical waste from laboratories is regulated and should follow a structured process to minimize risks.[5][6][7] The primary approach involves careful segregation of waste streams and consultation with institutional safety protocols.

Key Steps for Chemical Waste Management:

  • Hazard Identification: Always consult the Safety Data Sheet (SDS) for the specific chemical to understand its physical, chemical, and toxicological properties.

  • Segregation: Do not mix different types of chemical waste. Incompatible chemicals can react violently. Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).

  • Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards. Store waste in appropriate, sealed containers in a designated and well-ventilated area.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions and arrange for the collection and disposal of hazardous waste.[8]

Inferred Disposal Procedures for this compound

In the absence of a specific SDS for this compound, we can infer general disposal procedures based on its nature as a bioactive small molecule and by looking at related compounds like GDC-0068 (Ipatasertib), which is a component of this compound.[1][3][4][9] Such compounds are typically not suitable for drain or regular trash disposal.

Recommended Disposal Route:

  • Chemical Waste Collection: this compound, both in solid form and in solution, should be collected as hazardous chemical waste.

  • Original Containers: Whenever possible, dispose of the compound in its original, clearly labeled container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and labware, should also be disposed of as hazardous waste.

Data Presentation: General Chemical Waste Disposal Guidelines

The following table summarizes common categories of laboratory chemical waste and their generally accepted disposal methods. This is a generalized guide; always confirm with your institution's specific protocols.

Waste CategoryExamplesGeneral Disposal Procedure
Solid Chemical Waste Unused or expired reagents, reaction byproductsCollect in a labeled, sealed container. Arrange for pickup by EHS.
Liquid Organic Waste Solvents (e.g., DMSO, ethanol), reaction mixturesCollect in a labeled, sealed solvent waste container. Do not mix incompatible solvents. Arrange for pickup by EHS.
Liquid Aqueous Waste Solutions of salts, buffers, diluted acids/basesDisposal method depends on the specific components and their concentrations. Consult EHS; some non-hazardous aqueous waste may be suitable for drain disposal with copious amounts of water, but this must be verified.[7][10]
Sharps Waste Needles, syringes, razor bladesPlace in a designated sharps container.
Contaminated Labware Gloves, pipette tips, vials that have contacted hazardous chemicalsCollect in a labeled bag or container for hazardous waste disposal.

Experimental Protocols: Not Applicable

Detailed experimental protocols for the disposal of this compound cannot be provided without the manufacturer's Safety Data Sheet. Any in-lab treatment of chemical waste should only be performed by trained personnel following a validated and approved protocol from their institution's EHS department.[6]

Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals.

G General Laboratory Chemical Disposal Workflow cluster_start Start cluster_sds Hazard Assessment cluster_decision Disposal Pathway Decision cluster_inlab In-Lab Disposal cluster_ehs EHS Disposal cluster_end Completion start Identify Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Flammable, Corrosive, Toxic, etc.) sds->hazards decision Can it be disposed of in-lab? hazards->decision in_lab Follow Approved In-Lab Procedure (e.g., neutralization, drain disposal for non-hazardous waste) decision->in_lab Yes segregate Segregate Waste by Hazard Class decision->segregate No end Waste Properly Disposed in_lab->end label_store Label and Store in a Designated Area segregate->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs contact_ehs->end

Caption: General workflow for laboratory chemical disposal.

References

Essential Safety and Handling Protocol for INY-03-041

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of INY-03-041, a potent, highly selective, and PROTAC-based pan-AKT degrader. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for handling potent, hazardous pharmaceutical compounds and data from similar PROTAC degraders. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent research compound designed to modulate critical cellular pathways. While specific toxicology data is unavailable, it should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and respiratory tract irritation. A comprehensive risk assessment should be conducted before any handling activities.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[1][2]
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or airborne particles.[3][4]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.Prevents contamination of personal clothing and skin.[2][5]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the compound as a powder or when there is a risk of aerosol generation.[3][4]
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the spread of contamination outside of the designated handling area.[2][6]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and contamination. All handling of this compound should occur within a designated containment primary engineering control (C-PEC), such as a certified chemical fume hood or a glove box.[6]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a restricted area for handling.

    • Ensure a chemical spill kit and appropriate decontamination solutions are readily available.

    • Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[6]

    • Don all required PPE in the correct sequence in a designated clean area before entering the handling zone.

  • Handling (Weighing, Aliquoting, and Solution Preparation):

    • When handling the solid compound, use techniques that minimize dust generation, such as gentle scooping.

    • For weighing, utilize a closed system or a balance within the C-PEC.

    • When preparing solutions, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible.[6]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.

    • Doff PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Method
Solid Waste (e.g., contaminated gloves, gowns, bench paper)Thick, leak-proof plastic bags, clearly labeled "HAZARDOUS DRUG WASTE." Placed inside a designated, covered waste container.[7]Incineration at a licensed hazardous waste facility.[8][9]
Liquid Waste (e.g., unused solutions, contaminated solvents)Sealable, chemical-resistant containers, clearly labeled with the contents and "HAZARDOUS DRUG WASTE."Incineration at a licensed hazardous waste facility. Do not dispose of down the drain.[8][10]
Sharps Waste (e.g., contaminated needles, pipette tips)Puncture-resistant sharps container, clearly labeled "CHEMICALLY CONTAMINATED SHARPS."[11]Incineration at a licensed hazardous waste facility.[7]

Disposal of hazardous drug-related waste must comply with all federal, state, and local regulations.[7][12]

Signaling Pathway and Workflow Diagrams

INY_03_041_Signaling_Pathway cluster_akt_degradation AKT Degradation INY_03_041 This compound Ternary_Complex Ternary Complex (AKT-INY-03-041-Cereblon) INY_03_041->Ternary_Complex AKT AKT Kinase AKT->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AKT Degradation Proteasome->Degradation Safe_Handling_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase (in C-PEC) cluster_post_handling Post-Handling Phase Prep_Area Designate Handling Area Prep_Spill Ready Spill Kit Prep_Area->Prep_Spill Prep_Waste Prepare Waste Containers Prep_Spill->Prep_Waste Don_PPE Don PPE Prep_Waste->Don_PPE Weighing Weighing/Aliquoting Don_PPE->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Decontaminate Decontaminate Surfaces Solution_Prep->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste Wash_Hands->Dispose_Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
INY-03-041
Reactant of Route 2
INY-03-041

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.